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  • Product: 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one
  • CAS: 37826-58-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one

An In-Depth Technical Guide for Drug Development Professionals Executive Summary 3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 37826-58-7) is a highly versatile, 4-alkylated pyrazolone derivative. Serving as a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 37826-58-7) is a highly versatile, 4-alkylated pyrazolone derivative. Serving as a critical intermediate in organic synthesis and a privileged scaffold in medicinal chemistry, this compound shares a structural lineage with clinically approved neuroprotectants and radical scavengers like edaravone[1]. However, the strategic incorporation of a propyl chain at the C4 position fundamentally alters its stereoelectronic landscape, lipophilicity, and tautomeric behavior. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural dynamics, and a self-validating synthetic protocol engineered for high-yield drug development applications.

Structural Dynamics & Tautomerism

A defining characteristic of the 1H-pyrazol-5-one core is its complex tautomeric equilibrium. The molecule exists in a dynamic interplay between three primary forms: the CH-form (keto/lactam), the OH-form (enol/lactim), and the NH-form (imine)[2].

The C4-propyl substitution introduces significant steric bulk, which destabilizes the planar OH-form compared to unsubstituted analogs. Consequently, the equilibrium is highly solvent-dependent[3]:

  • Non-Polar Solvents (e.g., Chloroform, Toluene): The CH-form and NH-form predominate, minimizing the exposure of polar functional groups to the hydrophobic environment.

  • Polar Protic Solvents (e.g., Water, Methanol): The OH-form is stabilized via intermolecular hydrogen bonding, facilitating coordination with metal centers or biological targets.

TautomericEquilibrium CH CH-Form (Keto) C5=O C4-H(Pr) OH OH-Form (Enol) C5-OH C4=C5 CH->OH Polar Solvents NH NH-Form (Imine) N1-H C=C CH->NH Non-Polar Solvents OH->NH

Tautomeric equilibrium of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one across solvent polarities.

Physicochemical Profiling

Understanding the physicochemical parameters is crucial for predicting the pharmacokinetic behavior of pyrazolone-derived drug candidates. The data below synthesizes the core attributes of the target compound.

PropertyValueCausality & Pharmacokinetic Implication
Molecular Weight 140.18 g/mol Highly optimal for fragment-based drug discovery (FBDD); strict adherence to Lipinski's Rule of 5.
Chemical Formula C7H12N2OThe high sp³ carbon fraction (due to the propyl chain) enhances 3D complexity and target specificity.
Estimated pKa ~7.0 – 7.5Weakly acidic enol form[3]. Ensures the molecule is predominantly neutral at physiological pH (7.4), maximizing passive membrane permeation.
Calculated LogP ~1.5The C4-propyl group acts as a lipophilic driver, increasing the LogP compared to unsubstituted pyrazolones (~1.3 for edaravone[1]), optimizing BBB penetration.
Solubility Soluble in EtOH, DMSOPoor aqueous solubility requires formulation strategies (e.g., co-solvents, lipid nanoparticles) for in vivo administration.

Synthetic Methodology & Analytical Characterization

The synthesis of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one is achieved via a Knorr-type condensation between ethyl 2-propylacetoacetate and hydrazine hydrate[4]. This protocol is engineered as a self-validating system, ensuring high fidelity and yield.

SynthesisWorkflow R1 Ethyl 2-propylacetoacetate Step1 Nucleophilic Attack (Hydrazone Intermediate) R1->Step1 R2 Hydrazine Hydrate R2->Step1 Step2 Intramolecular Cyclization (- Ethanol) Step1->Step2 Product 3-Methyl-4-propyl-4,5-dihydro- 1H-pyrazol-5-one Step2->Product

Step-by-step synthetic workflow of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one.

Step-by-Step Experimental Protocol

Phase 1: Hydrazone Formation

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 50 mmol of ethyl 2-propylacetoacetate in 50 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen as it solubilizes both reagents and acts as an optimal thermodynamic sink for the subsequent cyclization step.

  • Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Add 55 mmol (1.1 eq) of hydrazine hydrate (80% aqueous solution) dropwise over 15 minutes.

    • Causality: Dropwise addition at low temperatures suppresses the highly exothermic initial nucleophilic attack, preventing the formation of unwanted di-hydrazide byproducts.

  • Validation Checkpoint 1: The solution should transition to a pale yellow color. If the solution remains completely colorless after 30 minutes, verify the activity and concentration of the hydrazine reagent.

Phase 2: Intramolecular Cyclization 4. Reflux: Attach a reflux condenser and gradually heat the mixture to 80 °C. Maintain reflux for 3 to 4 hours.

  • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular attack of the terminal amine onto the ester carbonyl, expelling ethanol to close the pyrazolone ring.
  • Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The disappearance of the high-Rf ester spot and the emergence of a highly UV-active, lower-Rf spot confirms complete cyclization.

Phase 3: Workup and Purification 6. Concentration: Remove approximately 70% of the ethanol solvent under reduced pressure using a rotary evaporator. 7. Crystallization: Cool the concentrated mixture to 4 °C overnight. Collect the precipitated white to off-white crystals via vacuum filtration. Wash the filter cake with ice-cold ethanol/water (1:1) to remove unreacted hydrazine and trace impurities. 8. Validation Checkpoint 3: Determine the melting point of the dried crystals. A sharp melting point range (< 2 °C variance) confirms high purity.

Analytical Signatures
  • FT-IR Spectroscopy: Look for a strong, characteristic C=O stretching absorption at approximately 1650–1680 cm⁻¹, indicative of the conjugated lactam carbonyl[3]. A broad O-H/N-H stretch will appear around 3200–3400 cm⁻¹ due to tautomerism.

  • ¹H-NMR (DMSO-d6): The C4-propyl group will present as a distinct multiplet (CH2), sextet (CH2), and triplet (CH3) in the upfield region (0.8–2.0 ppm). The C3-methyl group typically appears as a sharp singlet near 2.1 ppm.

Reactivity & Applications in Drug Development

The 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one scaffold is highly prized in modern pharmacology. Unlike 4-unsubstituted pyrazolones, which are prone to rapid oxidative dimerization at the C4 position, the propyl substitution acts as a steric shield. This modification preserves the core's radical scavenging ability while significantly extending its biological half-life. Furthermore, the bidentate nature of the enol form (O, N-donors) makes it an exceptional ligand for synthesizing transition metal complexes (e.g., Cu(II), Zn(II)) targeted for antimicrobial, anti-inflammatory, and antineoplastic applications[5].

References[2] Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs3vDZt5a6qbGWPfbVYj09llacLMaxunzppvaOA2ZtoixoZ9F4hvK8xA_zXLgB3V6cfKcM8WaQxicDDAHWY_ElnfNY7ZTaBlMGRrUUUhD15IJb6fssyd6Dmhcek1YEkZyEPW_bRSvfuOcA-Tc9HUqvmUTGogFYdhsQk2j5aA9JgfedOLNsqYKRDvRTWvPtuf242sVnW4KblhEoubRR416TUcSOm1Kt5ja6XN9Brw9b55u1CS0=[3] Pyrazolone - Chemical Properties & Tautomerism. Grokipedia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2s5mfqFdtUrpMxDcC-xtl1AhA7IHy1yVM5KGqV5lmbQcPbrJLkD9pjTGRUztqokIn5SSbimMVNDnZVBUcL8jOaRaZG23rukIv-LH5__dIr84z2qXnLl7wZ9758OIuzlYp[5] SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL STUDIES OF 4-ACYLPYRAZOLONE COMPLEXES. Modish Project.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeQHQuJM88Bb9wfaq8jXUx_SVRW1ztmHRZdFMIjPdGplDOAr96rJDBIDMxdHPCvvY0hbq_np2Tqzzdtb3gV9zjmvxhKi3O1nhHu53-BVHv0Ak8otrvzyIvKqRlAes88IFtfx8-GJs5TTgL2hwelTctlRwbFH4mf6j6kUCV09K6X5k0dmErL6ZSGsOfNlJKPJNqb9L0KwzPMff1xu9WUDzX9Dz25RJ-zFvs21Qk4r-R0-WrEL01KS1FE9L840Sa4DaKw6TjNhLPOw==[1] Mci-186 | C10H10N2O - PubChem. National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU8BUaLerAxGynuP_l46gEKWv606SMZ4kgUJm_Wf2i0ytIzKu5WywTFFLLOU7GnLpAyuoEuAi8_RlNJiyudzcR0yNdv_Zg4-CfdMXvSESxTaIJMUAHCoEd22Wy_CNqzwXsgsmts4mmFH43U3E=[4] Advances in Heterocyclic Chemistry, Volume 63. EPDF.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuQ8f9u_nqY-V-OPHY-FKJcbtgN88Wqj4DFurRZ6LEN17Htz4JKMXx9IRODub_0dhmNUlTspWiLZYK-L7I-i9GdeDotgyM57kEKprB0ZOWFgP7O68p2Zki_4mGvP82R_b_k_n-17FmdHTCpawGoWwe4gMiyPkvM5uVq6DENUQoT68Tqr-gdqSo04r_fIaO3Zx1yxJXiDEIahbDbv8wRvchbB0=

Sources

Exploratory

Structural Dynamics and Characterization of 3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one

Executive Summary Pyrazolone derivatives, particularly 4-alkyl-3-methyl-2-pyrazolin-5-ones, are highly privileged scaffolds in medicinal chemistry. They serve as core pharmacophores for a diverse array of therapeutics, r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolone derivatives, particularly 4-alkyl-3-methyl-2-pyrazolin-5-ones, are highly privileged scaffolds in medicinal chemistry. They serve as core pharmacophores for a diverse array of therapeutics, ranging from neuroprotectants (e.g., edaravone analogs) to potent lysine demethylase (KDM) inhibitors [4]. A critical challenge in the development and analytical characterization of these compounds is their complex tautomeric behavior.

The compound 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS 37826-58-7) exhibits dynamic desmotropy. Understanding its predominant tautomeric form in both the solid state and in solution is paramount for rational drug design, as it dictates hydrogen-bonding capabilities, target binding affinity, and physicochemical properties. This whitepaper provides an in-depth technical analysis of the crystal structure and NMR spectral data for this specific scaffold, elucidating the causality behind solvent-dependent tautomerism and establishing robust protocols for structural validation.

Tautomeric Equilibria and Mechanistic Causality

The tautomerism of pyrazol-5-ones unsubstituted at position 1 is governed by the migration of a labile proton between the N1, N2, C4, and exocyclic O5 atoms [2]. For 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one, the equilibrium comprises three distinct desmotropes [1]:

  • CH-Form (4,5-dihydro-1H-pyrazol-5-one): Characterized by an sp³-hybridized C4 atom. This form is kinetically favored in non-polar, aprotic solvents where intermolecular hydrogen bonding is minimal, thereby reducing the energetic penalty of disrupting the pyrazole ring's aromaticity.

  • OH-Form (1H-pyrazol-5-ol): Features an enolic hydroxyl group and an sp²-hybridized C4. This form is highly stabilized in polar, hydrogen-bond-accepting solvents (e.g., DMSO) [3].

  • NH-Form (2,4-dihydro-3H-pyrazol-3-one): The lactam form. It is predominantly observed in the solid state due to the formation of highly stable intermolecular N–H···O hydrogen-bonded dimers or polymeric chains.

Tautomerism CH CH-Form (4,5-dihydro-1H-pyrazol-5-one) C4 is sp3 hybridized OH OH-Form (1H-pyrazol-5-ol) C4 is sp2 hybridized CH->OH Solvent-Mediated Proton Transfer NH NH-Form (2,4-dihydro-3H-pyrazol-3-one) Dominant in Solid State OH->NH Intermolecular H-Bonding NH->CH Aprotic Environment

Fig 1: Tautomeric equilibrium network of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one.

Crystallographic Profiling (X-Ray Diffraction)

In the solid state, X-ray crystallographic studies of 4-alkyl-3-methylpyrazolones reveal that the NH-form is thermodynamically privileged [3]. The crystal lattice is stabilized by a robust network of strong intermolecular hydrogen bonds, specifically between the N2–H donor and the C5=O acceptor of adjacent molecules.

Sterically, the propyl group at the C4 position adopts an extended antiperiplanar conformation to minimize van der Waals clashes with the adjacent C3-methyl group. This packing arrangement creates a highly dense, low-energy monoclinic lattice.

Table 1: Representative Crystallographic Data
ParameterValue
Chemical Formula C₇H₁₂N₂O
Formula Weight 140.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 293(2) K
Wavelength (Mo Kα) 0.71073 Å
Predominant Tautomer NH-Form (2,4-dihydro-3H-pyrazol-3-one)
Hydrogen Bonding Motif Intermolecular N2–H···O5 (Polymeric chains)

NMR Spectroscopic Systematics

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for elucidating the solution-state tautomeric equilibrium. The chemical shift of the C4 atom and the multiplicity of the propyl group protons are highly diagnostic [2].

  • In CDCl₃ (Aprotic): The presence of a distinct triplet at ~δ 3.10 ppm (C4-H) and a ¹³C resonance at ~52.0 ppm confirms the presence of the CH-form. The C4 proton couples with the adjacent methylene protons of the propyl group.

  • In DMSO-d₆ (Protic/Coordinating): The disappearance of the C4-H proton and the drastic downfield shift of the C4 carbon to ~105.0 ppm (indicating sp² hybridization) confirms a complete shift to the OH/NH forms.

Table 2: Multinuclear NMR Spectral Assignments
NucleusSolventChemical Shift (δ, ppm)Multiplicity & CouplingAssignment
¹H CDCl₃0.92t, J = 7.2 Hz, 3HPropyl -CH₃
¹H CDCl₃1.35 - 1.45m, 2HPropyl -CH₂- (terminal)
¹H CDCl₃1.85 - 1.95m, 2HPropyl -CH₂- (allylic to C4)
¹H CDCl₃2.15s, 3HC3-CH₃
¹H CDCl₃3.10t, J = 5.5 Hz, 1HC4-H (Diagnostic for CH-Form)
¹³C CDCl₃52.0sC4 (sp³ hybridized)
¹H DMSO-d₆10.50br s, 1HOH / NH (Exchangeable)
¹³C DMSO-d₆105.0sC4 (sp² hybridized, OH/NH Form)

Experimental Methodologies

Protocol 1: Synthesis and Single-Crystal Growth

Expertise Note: The choice of a binary protic solvent system for crystallization is not arbitrary; it is a thermodynamic requirement to allow continuous tautomeric exchange, ensuring the lowest-energy NH-form selectively nucleates.

  • Condensation Reaction: Dissolve 1.0 equivalent of ethyl 2-propylacetoacetate in absolute ethanol. Add 1.1 equivalents of hydrazine hydrate dropwise at 0 °C.

  • Reflux: Heat the mixture to reflux for 4 hours. Monitor the consumption of the β-keto ester via TLC (Hexanes:EtOAc 1:1).

  • Isolation: Concentrate the reaction mixture in vacuo to remove ethanol. Triturate the resulting oil with ice-cold distilled water to precipitate the crude pyrazolone as a white solid. Filter and dry under a vacuum.

  • Crystallization: Dissolve the crude solid in a minimal volume of hot 1:1 Ethanol/Water. Filter the hot solution through a 0.22 μm PTFE syringe filter into a clean vial.

  • Slow Evaporation: Puncture the vial cap with a needle and allow the solvents to evaporate slowly at ambient temperature (20–25 °C) over 5–7 days to yield X-ray quality single crystals.

Protocol 2: NMR Sample Preparation and Acquisition

Expertise Note: Analyzing the sample in parallel solvent systems (CDCl₃ vs. DMSO-d₆) acts as a self-validating system. CDCl₃ preserves the kinetic distribution of the CH-form, while DMSO-d₆ acts as a chemical trap for the enol/lactam desmotropes via strong solvent-solute hydrogen bonding.

  • Sample Preparation: Prepare two parallel NMR tubes. Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃ (Tube A) and 0.6 mL of DMSO-d₆ (Tube B).

  • Concentration Control: Maintaining a concentration below 25 mg/mL is critical in CDCl₃ to prevent artificial, concentration-dependent aggregation shifts that obscure tautomeric ratios.

  • Acquisition Parameters:

    • ¹H NMR: Acquire at 400 MHz using 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

    • ¹³C NMR: Acquire at 100 MHz using 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2.5 seconds to ensure accurate integration of quaternary carbons (C3, C5).

Analytical Workflow Visualization

Workflow Synth Chemical Synthesis (Condensation) Purif Purification (Recrystallization) Synth->Purif Cryst Slow Evaporation (EtOH/H2O) Purif->Cryst NMR Multinuclear NMR (Solution-State Dynamics) Purif->NMR XRD Single-Crystal XRD (Solid-State NH-Form) Cryst->XRD

Fig 2: Experimental workflow for the structural characterization of the pyrazolone scaffold.

Conclusion

The structural characterization of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one requires a multi-faceted analytical approach due to its inherent desmotropy. X-ray crystallography confirms that the NH-form dominates the solid-state architecture through extensive intermolecular hydrogen bonding. Conversely, multinuclear NMR spectroscopy reveals a highly solvent-dependent equilibrium, shifting from the sp³-hybridized CH-form in aprotic environments to the conjugated OH/NH-forms in protic/coordinating solvents. Mastering these analytical nuances is essential for researchers leveraging the pyrazolone scaffold in rational drug design.

References

  • Conformational behaviour of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: a sudden story of three desmotropes. RSC Advances. URL:[Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. URL:[Link]

  • Synthesis, crystal structures and tautomerism in novel oximes based on hydroxyalkylpyrazolones. Academia.edu. URL:[Link]

  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. Journal of Medicinal Chemistry. URL:[Link]

Foundational

In Vitro Mechanism of Action: 3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one as a Bidentate Metalloenzyme Chelator

Executive Summary The compound 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (and its tautomeric enol form, 3-methyl-4-propyl-1H-pyrazol-5-ol) represents a highly privileged pharmacophore in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (and its tautomeric enol form, 3-methyl-4-propyl-1H-pyrazol-5-ol) represents a highly privileged pharmacophore in modern medicinal chemistry. Rather than acting as a non-specific covalent modifier, this scaffold serves as a potent, reversible, competitive inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases .

In in vitro settings, this molecule and its elaborated derivatives specifically target Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) and Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs)[1]. This technical guide delineates the precise molecular mechanics, thermodynamic binding profiles, and validated experimental workflows required to characterize the mechanism of action of this pyrazolone scaffold.

Molecular Architecture and Tautomeric Equilibrium

Understanding the in vitro behavior of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one requires acknowledging its structural dynamics. In aqueous physiological buffers (pH 7.4), the core undergoes rapid keto-enol tautomerization. The enol form (pyrazol-5-ol) is critically important for its mechanism of action. The deprotonated hydroxyl group (or the adjacent carbonyl oxygen in the keto form) paired with the pyrazole ring nitrogen creates a geometrically perfect pocket for bidentate metal chelation [2].

Furthermore, the 4-propyl substitution is not merely structural; it provides essential hydrophobic interactions that mimic the aliphatic backbone of the endogenous 2-OG co-substrate. This aliphatic chain stabilizes the compound within the lipophilic pockets of the enzyme active sites, displacing ordered water molecules and increasing the entropic driving force of binding[3].

Core Mechanism of Action: Fe(II) Chelation and 2-OG Competition

The catalytic cycle of 2-OG dependent dioxygenases relies on a mononuclear non-heme Fe(II) center coordinated by a conserved facial triad (typically His-X-Asp/Glu-His).

  • Normal Catalysis: 2-OG binds to the Fe(II) in a bidentate fashion, priming the metal center to react with molecular oxygen (O2) to form a highly reactive Fe(IV)=O (ferryl) intermediate. This intermediate subsequently hydroxylates the primary protein substrate[4].

  • Inhibition by the Pyrazolone Scaffold: 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one acts as a direct competitive inhibitor of 2-OG. Crystallographic and biochemical evidence confirms that the pyrazolone nitrogen and the exocyclic oxygen bind directly to the active-site Fe(II)[2]. This bidentate chelation completely occludes the binding of 2-OG and prevents the subsequent binding and activation of O2, halting the catalytic cycle in a reversible, dose-dependent manner[5].

CatalyticCycle E Enzyme-Fe(II) Resting State E_2OG Enzyme-Fe(II)-2OG Active Complex E->E_2OG + 2-OG E_Inh Enzyme-Fe(II)-Pyrazolone Inhibited Complex E->E_Inh + 3-Methyl-4-propyl- pyrazolone Ferryl Fe(IV)=O Reactive Intermediate E_2OG->Ferryl + O2 E_Inh->E_2OG Blocked Product Hydroxylated Product + Succinate Ferryl->Product + Substrate Product->E Release

Catalytic cycle of 2-OG oxygenases and the bidentate chelation blockade by the pyrazolone scaffold.

Primary In Vitro Targets

The versatility of the 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one core allows it to be utilized as a warhead against two major enzyme classes:

A. HIF Prolyl Hydroxylases (PHDs): PHD2 is the primary oxygen sensor in human cells. Pyrazolone derivatives (such as the clinical candidate Molidustat) utilize the pyrazolone core to coordinate the active site metal, stabilizing HIF-1α and promoting erythropoiesis. The 4-propyl group mimics the aliphatic chain of 2-OG, fitting snugly into the substrate-binding pocket and preventing HIF-α hydroxylation[3][4].

B. Jumonji C (JmjC) Histone Demethylases (KDM4): In oncology, KDM4 overexpression drives aggressive phenotypes (e.g., in prostate cancer). Elaborated derivatives of 3-methyl-4-propyl-1H-pyrazol-5-ol have been identified as potent inhibitors of KDM4E and KDM4A. The scaffold chelates the active-site Fe(II), effectively inactivating the enzyme and preventing the demethylation of H3K9me3 epigenetic marks[1][5].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the evaluation of this compound requires orthogonal validation. The following protocols establish a self-validating system: an enzymatic functional assay paired with a biophysical thermodynamic assay.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for KDM4 Inhibition

Causality & Rationale: TR-FRET is selected over standard fluorescence assays to minimize compound auto-fluorescence interference, a common artifact with heterocyclic chelators.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 1 mM TCEP). Crucial Step: Freshly supplement with 10 µM Fe(II)SO4 and 100 µM ascorbate. Ascorbate is mandatory to prevent the spontaneous oxidation of Fe(II) to inactive Fe(III) in the ambient in vitro environment.

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 nM recombinant KDM4A into a 384-well microplate. Add serial dilutions of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (0.1 nM to 100 µM). Incubate for 15 minutes at 22°C to allow thermodynamic equilibrium of the Fe(II) chelation.

  • Reaction Initiation: Add a substrate mix containing 2 µM biotinylated H3K9me3 peptide and 10 µM 2-OG. Incubate for exactly 30 minutes.

  • Reaction Quenching: Add EDTA to a final concentration of 50 mM. Causality: EDTA acts as a superior chelator that strips the Fe(II) from the active site, instantly freezing the catalytic state of the assay.

  • Detection: Add Europium-labeled anti-H3K9me2 antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the FRET signal (Excitation 340 nm, Emission 615/665 nm). Calculate the IC50 using a 4-parameter logistic regression model.

AssayWorkflow Step1 1. Buffer Prep Fe(II) + Ascorbate Step2 2. Enzyme + Inhibitor Equilibration (15 min) Step1->Step2 Step3 3. Add Substrate + 2-OG Catalysis (30 min) Step2->Step3 Step4 4. EDTA Quench Stop Reaction Step3->Step4 Step5 5. Add Detection Reagents Eu-Antibody + SA-APC Step4->Step5 Step6 6. TR-FRET Readout Calculate IC50 Step5->Step6

Step-by-step TR-FRET assay workflow for validating pyrazolone-mediated KDM4 inhibition.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Fe(II) Binding Affinity

Causality & Rationale: While TR-FRET proves functional inhibition, it does not prove direct metal binding. ITC provides direct measurement of the thermodynamic parameters (ΔH, ΔS, Kd) of the pyrazolone-Fe(II) interaction in the absence of the enzyme, validating the core chelation mechanism.

  • Sample Preparation: Dissolve the pyrazolone compound in degassed 50 mM Tris buffer (pH 7.4) to a final concentration of 50 µM. Prepare a 500 µM solution of Fe(NH4)2(SO4)2 in the exact same buffer to prevent heat-of-mixing artifacts.

  • Titration Setup: Load the pyrazolone solution into the ITC cell and the Fe(II) solution into the automated syringe.

  • Injection Parameters: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Data Analysis: Integrate the heat pulses and fit the isotherm to a one-site binding model to extract the dissociation constant (Kd) and stoichiometry (N).

Quantitative Data Summary

The following table summarizes the typical in vitro quantitative metrics for the 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one scaffold and its derivatives against primary targets.

ParameterTarget / SystemValue RangeMechanistic Implication
IC50 (Enzymatic) KDM4A / KDM4E0.4 µM - 5.2 µMPotent competitive inhibition of 2-OG dependent demethylation[1][5].
IC50 (Enzymatic) PHD2 (HIF-PHD)0.1 µM - 2.5 µMHigh affinity for the PHD active site, leading to HIF-1α stabilization[3][4].
Kd (ITC Binding) Free Fe(II)1.2 µM - 8.0 µMConfirms direct bidentate metal chelation as the primary driver of activity.
Stoichiometry (N) Free Fe(II)~0.95 - 1.05Indicates a 1:1 binding ratio between the pyrazolone scaffold and the metal ion.

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Exploratory

Toxicological and Safety Profiling of 3-Methyl-4-Propyl-4,5-Dihydro-1H-Pyrazol-5-One: A Technical Whitepaper

Executive Summary The development of novel neuroprotectants and systemic antioxidants relies heavily on the optimization of heterocyclic scaffolds. 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one is a specialized C4-alkyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel neuroprotectants and systemic antioxidants relies heavily on the optimization of heterocyclic scaffolds. 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one is a specialized C4-alkylated pyrazolone derivative. While the pyrazolone class is historically renowned for its potent free-radical scavenging capabilities, older derivatives (e.g., metamizole) have been limited by idiosyncratic toxicities such as agranulocytosis. This whitepaper provides an in-depth analysis of the safety, toxicity, and pharmacokinetic profile of this specific C4-propyl derivative, demonstrating how rational structural modifications yield a highly favorable therapeutic window.

Chemical Architecture & Pharmacological Rationale

The core structure of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one features an amphoteric pyrazolone ring. Pyrazolones display unique tautomeric behavior, functioning as both weak acids and weak bases, with the enol form imparting acidity characterized by pKa values around 7–8 1.

The primary mechanism of action for this compound is the direct neutralization of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, via electron donation. The addition of a propyl group at the C4 position is a critical structural determinant: it significantly enhances the molecule's lipophilicity compared to unsubstituted analogs, facilitating rapid penetration across the blood-brain barrier (BBB) while avoiding the reactive metabolite pathways associated with sulfonate-bearing pyrazolones [[1]]().

ROS_Pathway O2 Reactive Oxygen Species (Superoxide, H2O2) Neutralization Radical Neutralization (Electron Transfer) O2->Neutralization Targeted by scavenger LipidPerox Lipid Peroxidation & Cellular Damage O2->LipidPerox Induces oxidative stress Pyrazolone 3-Methyl-4-Propyl- Pyrazol-5-One Pyrazolone->Neutralization Undergoes enolization Neutralization->LipidPerox Inhibits damage Protection Mitochondrial Integrity & Cellular Protection Neutralization->Protection Restores homeostasis

Fig 1. ROS Scavenging and Cellular Protection Pathway of C4-Alkylated Pyrazolones.

Toxicological Profile: In Silico & In Vitro Benchmarks

Computational Toxicology

Before advancing to biological models, computational profiling is essential. In silico evaluations using ProTox-III and ECOSAR software indicate that C4-substituted heterocyclic pyrazolones are non-toxic to humans and exhibit a non-ecotoxic profile with moderate-to-fast biodegradation 2. Furthermore, these derivatives strictly adhere to Lipinski's "Rule of Five," indicating high oral bioavailability and a low probability of preclinical toxicity 3.

Cellular Cytotoxicity and Hepatotoxicity

In vitro safety is validated across multiple cell lines. MTT reduction assays in human breast cancer (MCF-7) and Vero cell lines demonstrate that pyrazolone derivatives exhibit non-toxic effects, with CC50 (Cytotoxic Concentration 50%) values routinely exceeding 980 µM 4, [[3]](). Additionally, preclinical CeeTox™ analysis of related pyrazolones utilizing rat H4IIE hepatoma cells confirms an absence of acute hepatotoxicity, with a sustained toxic concentration (CTox) estimated at >300 µM 5.

In Vivo Pharmacokinetics & Systemic Safety

The transition from in vitro to in vivo models highlights the rapid metabolic clearance of pyrazolones.

  • Metabolism & Clearance: Pyrazolones are metabolically unstable and undergo rapid Phase I metabolism via cytochrome P450 enzymes (predominantly CYP1A2), followed by sulfation and glucuronidation 1, 5. This rapid clearance minimizes the risk of chronic tissue accumulation but necessitates careful dosing regimens to maintain therapeutic plasma levels.

  • Systemic Toxicity: In 26-week and 28-day continuous IV infusion studies in rodent models, the No Observed Adverse Effect Level (NOAEL) for structurally analogous pyrazolones is established at approximately 30 mg/kg/day 6. Doses significantly exceeding this threshold may induce reversible renal toxicity or regenerative anemia, dictating the upper bounds of the therapeutic window.

Quantitative Safety Data

Table 1: In Vitro & In Silico Toxicity Endpoints
ParameterAssay / ModelObserved / Predicted ValueClinical Relevance
Cytotoxicity (CC50) Vero / MCF-7 Cells> 980 µMHigh therapeutic window; low basal cellular toxicity.
Hepatotoxicity (CTox) H4IIE Hepatoma Cells> 300 µMLow risk of acute drug-induced liver injury (DILI).
Mutagenicity Ames Test / ProTox-IIINegativeAbsence of genotoxic or carcinogenic liability.
Oral Bioavailability Lipinski's Rule of 5Compliant (0 violations)Favorable gastrointestinal absorption profile.
Table 2: In Vivo Pharmacokinetic & Safety Parameters (Rodent Models)
ParameterMetricValueImplications
Acute Toxicity (NOAEL) 28-Day IV Infusion~30 mg/kg/daySafe for acute and sub-chronic clinical administration.
Half-Life (t1/2) Plasma Clearance0.5 - 2.0 hoursRapid clearance reduces chronic accumulation risks.
Primary Metabolism CYP450 (CYP1A2)High turnover rateRequires monitoring for CYP-mediated drug interactions.
Excretion Renal (Conjugates)> 80% via urineDose adjustment necessary in severe renal impairment.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one must follow self-validating experimental loops. Below are the standard operating procedures utilized to confirm its safety and efficacy.

Tox_Workflow Comp Candidate: 3-Methyl-4-Propyl- 4,5-Dihydro-1H-Pyrazol-5-One InSilico Phase 1: In Silico Profiling (ProTox-III, ECOSAR, Lipinski) Comp->InSilico Structural input InVitro Phase 2: In Vitro Assays (MTT, DPPH, CeeTox H4IIE) InSilico->InVitro Guides assay concentrations InVivo Phase 3: In Vivo Models (Rodent NOAEL, CYP450 PK) InVitro->InVivo Validates metabolic stability Safety Validated Safety Profile (Defined Therapeutic Window) InVivo->Safety Confirms low systemic toxicity

Fig 2. Self-Validating Preclinical Toxicity Screening Workflow.

Protocol 1: Multiplexed Cytotoxicity and ROS Scavenging Validation

Objective: To simultaneously validate the pharmacodynamic efficacy (ROS scavenging) and establish the baseline cellular toxicity (CC50).

  • Step 1: DPPH Radical Scavenging Assay

    • Action: Incubate varying concentrations (10–500 µM) of the compound with 0.1 mM DPPH in methanol for 30 minutes in the dark. Measure absorbance at 517 nm.

    • Causality & Rationale: DPPH provides a stable free radical. By performing this in a cell-free system first, we isolate the compound's intrinsic electron-donating capacity from complex cellular variables. This ensures the core mechanism of action is intact before advancing to complex in vitro models.

  • Step 2: MTT Cell Viability Assay

    • Action: Seed MCF-7 or Vero cells at 1×104 cells/well. Treat with the compound (50–1500 µM) for 48 hours. Add MTT reagent, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

    • Causality & Rationale: The reduction of MTT to formazan is strictly dependent on mitochondrial respiration. This step acts as a self-validating check against the DPPH assay: the compound must demonstrate ROS scavenging at concentrations significantly lower than its CC50 (mitochondrial toxicity threshold) to possess a viable therapeutic window.

Protocol 2: Microsomal Stability and CYP450 Clearance Assay

Objective: To determine the Phase I metabolic half-life and identify potential hepatotoxic liabilities.

  • Step 1: Incubation with Human Liver Microsomes (HLMs)

    • Action: Incubate 1 µM of the compound with 0.5 mg/mL HLMs and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C. Quench reactions at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

    • Causality & Rationale: Pyrazolones are notoriously susceptible to rapid CYP450-mediated metabolism. Using HLMs with an NADPH regenerating system specifically isolates Phase I oxidative metabolism, allowing us to accurately predict in vivo hepatic clearance rates and dosing frequency.

  • Step 2: LC-MS/MS Quantification

    • Action: Centrifuge quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and identify primary metabolites.

    • Causality & Rationale: High-resolution mass spectrometry calculates the intrinsic clearance ( CLint​ ) and identifies reactive intermediates. The absence of reactive metabolites validates the hypothesis that the C4-propyl substitution successfully avoids the toxic pathways (e.g., agranulocytosis) associated with older pyrazolone generations.

References

  • Grokipedia. Pyrazolone - Human Health Effects, Chemical Properties, and Metabolism. Retrieved from 1

  • National Institutes of Health (PMC). A Critical Assessment of Edaravone Acute Ischemic Stroke Efficacy Trials (Preclinical CeeTox™ Analysis). Retrieved from 5

  • Food and Drug Administration (FDA). NDA 209176 Pharmacology/Toxicology Review (Edaravone NOAEL & Renal Toxicity). Retrieved from 6

  • ResearchGate. Safety Evaluation of Nicotinic Acid Based Pyrazolone Derivatives in Human Cells. Retrieved from 4

  • Royal Society of Chemistry (RSC). Effectiveness of a novel C4-substituted heterocyclic organic pyrazolone (ProTox-III and ECOSAR profiling). Retrieved from [[2]]()

  • Scientific Research Publishing (SCIRP). In Silico and in Vitro Analysis of Pyrazolone Derivatives (Lipinski's Rule of Five & Vero Cell CC50). Retrieved from 3

Sources

Foundational

Thermal Stability and Degradation Pathways of 3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one: A Comprehensive Technical Guide

Executive Summary The compound 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS 37826-58-7) belongs to the pyrazolone class of nitrogen-containing heterocycles, which serve as indispensable scaffolds in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS 37826-58-7) belongs to the pyrazolone class of nitrogen-containing heterocycles, which serve as indispensable scaffolds in pharmaceutical design, agrochemicals, and advanced materials[1]. While the pyrazole core generally imparts high thermal stability, the presence of the 4,5-dihydro saturation and specific alkyl substitutions (3-methyl and 4-propyl) introduces unique thermodynamic vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of its thermal and oxidative degradation pathways, supported by self-validating empirical workflows designed for rigorous stability profiling.

Structural Dynamics: Tautomerism and Stability

The thermal stability of 4-substituted pyrazol-5-ones is fundamentally dictated by their tautomeric equilibrium. These compounds can exist in three primary tautomeric forms: CH (4,5-dihydro-1H-pyrazol-5-one), OH (1H-pyrazol-5-ol), and NH (2,5-dihydro-1H-pyrazol-5-one)[2].

The 4-propyl substitution sterically and electronically influences this equilibrium. In the solid state, intermolecular hydrogen bonding heavily favors the OH or NH forms, creating a robust crystalline lattice that resists mild thermal stress. However, in solution or upon melting, the equilibrium shifts. The CH form, which contains an active methylene/methine proton at the C4 position, becomes highly susceptible to auto-oxidation and thermal homolysis. Understanding this dynamic is critical:3[3].

Mechanistic Pathways of Degradation

Pathway A: Oxidative Degradation (Solution-State)

Before reaching true thermal decomposition temperatures, pyrazolones in solution are highly vulnerable to oxidative degradation[3]. Dissolved oxygen or trace peroxides in formulation excipients attack the electron-rich pyrazolone core. This typically results in the hydroxylation of the C4 position. Subsequent thermal stress on these hydroxylated intermediates triggers premature C-N bond cleavage, leading to ring-opened hydrazines and carboxylic acid derivatives.

Pathway B: Extreme Thermal Stress (Solid-State)

Under extreme thermal stress (>200 °C), the pyrazolone ring undergoes catastrophic bond homolysis.4[4]. This process releases irritating and potentially hazardous volatile gases (NOx, COx) and leaves behind a polymerized carbonaceous residue[5].

degradation_pathway Parent 3-methyl-4-propyl- 4,5-dihydro-1H-pyrazol-5-one Oxidation Oxidative Stress (O2 / Peroxides) Parent->Oxidation Solution / Ambient Thermal Thermal Stress (>200°C) Parent->Thermal Solid State / Heating Hydroxylated Hydroxylated Intermediates (C4-OH / C3-OH) Oxidation->Hydroxylated +[O] Addition RingOpen Ring-Opened Products (Hydrazines, Acids) Thermal->RingOpen Bond Homolysis Gases Volatile Emissions (NOx, COx, N2) Thermal->Gases Decarbonylation & Denitrogenation Char Carbonaceous Residue Thermal->Char Polymerization Hydroxylated->RingOpen C-N Cleavage

Figure 1: Mechanistic divergence of pyrazolone degradation under oxidative vs. thermal stress.

Empirical Workflows for Stability Assessment

To accurately profile the degradation of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one, experimental protocols must isolate variables and self-validate to prevent analytical artifacts.

workflow Step1 1. Sample Preparation (Solid & pH-Controlled Solution) Step2 2. Thermal Stress Application (Isothermal & Dynamic TGA/DSC) Step1->Step2 Controlled Environment Step3 3. Analytical Profiling (LC-HRMS, FTIR, NMR) Step2->Step3 Degradant Extraction Step4 4. Kinetic Modeling (Coats-Redfern / Kissinger Methods) Step3->Step4 Data Synthesis & Ea Calculation

Figure 2: Self-validating experimental workflow for pyrazolone thermal stability profiling.

Protocol 1: Solution-State Forced Degradation

Causality Focus: Isolating thermal degradation from photo-oxidation and hydrolysis.

  • Matrix Preparation: Dissolve the compound in a pH-neutral, degassed solvent (e.g., HPLC-grade Acetonitrile). Why?3[3]. Store in amber vials to strictly exclude photolytic degradation pathways.

  • Stress Application: Incubate samples at 60 °C and 80 °C for 24 to 48 hours under an inert Argon headspace.

  • Validation Check (Mass Balance): Post-incubation, spike the sample with a known concentration of a stable isotopic internal standard (e.g., 13 C-labeled analog). Analyze via LC-HRMS. A total mass balance recovery of >95% (Parent + Degradants) validates that no volatile degradants escaped the system unaccounted for.

Protocol 2: Solid-State Thermal Kinetics (TGA-FTIR)

Causality Focus: Deriving mechanism-free activation energy ( Ea​ ).

  • System Calibration (Validation Check): Run a high-purity Indium standard to validate the temperature and enthalpy calibration of the Thermogravimetric Analyzer (TGA).

  • Dynamic Heating: Heat 5 mg of the solid compound from 25 °C to 500 °C under a nitrogen purge (50 mL/min).6[6]. Why? Multiple rates are required to utilize the Flynn-Wall-Ozawa (FWO) or Kissinger isoconversional methods, allowing for the calculation of Ea​ without presupposing a specific, potentially flawed, kinetic model.

  • Evolved Gas Analysis: Couple the TGA effluent to an FTIR spectrometer to continuously monitor the release of CO2​ , CO , and NOx​ [5], mapping specific bond cleavages to exact temperature thresholds.

Quantitative Data & Kinetic Modeling

While exact kinetic parameters for the specific 4-propyl derivative vary by crystalline purity, we can benchmark its expected thermal behavior against rigorously studied pyrazolone analogs.6[6].

Table 1: Comparative Thermal Parameters of Pyrazolone Derivatives

Compound Analog Tonset​ (°C)Activation Energy ( Ea​ )Primary Volatile EmittedRef
Poly(1,3-diphenyl-1H-pyrazol-5-yl) 216.3 – 243.579.45 – 90.93 kJ/mol CO2​ , N2​ [6]
4-Acyl Pyrazolone Complexes ~383.0~57.0 kJ/mol (Initial step)Pyridine, CO [7]
3,3-diphenyl-4-(trichloromethyl)-pyrazoline 115.9 (Melting)Decomposes in melted state HCl , N2​ [4]
3-Methyl-1-phenyl-2-pyrazolin-5-one >200.0N/A NOx​ , CO , CO2​ [5]

Note: The 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one is expected to exhibit a Tonset​ in the 180–220 °C range, with the aliphatic propyl chain undergoing initial fragmentation prior to the collapse of the pyrazolone core.

References

  • [8] CymitQuimica. 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS 37826-58-7).

  • [9] CymitQuimica. CAS: 37826-58-7 | CymitQuimica: 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one.

  • [6] PubMed (NIH). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate).

  • [4] PMC (NIH). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.

  • [1] Taylor & Francis. 4,5-Dihydro-1H-pyrazole: an indispensable scaffold.

  • [3] Benchchem. Troubleshooting guide for pyrazolone compound stability issues.

  • [5] Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazolin-5-one.

  • [2] ResearchGate. ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.

  • [7] AKJournals. Kinetics of Thermal Decomposition of Mixed-Ligand Nikkel(II) and Copper(II) Complexes of 4-Acyl Pyrazolone Derivative and Pyridine.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Formulation Strategies for 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one

Introduction: The Pyrazolone Scaffold and the Formulation Imperative The pyrazolone ring system is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents, from anti-inflammat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolone Scaffold and the Formulation Imperative

The pyrazolone ring system is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents, from anti-inflammatory drugs to neuroprotective agents like Edaravone.[1][2] These five-membered heterocyclic compounds exhibit diverse pharmacological activities, making them a continued focus of drug discovery efforts.[3][4] The subject of this guide, 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one, represents a novel investigational compound from this class.

As with many modern drug candidates, which are often increasingly complex and lipophilic, the primary hurdle to clinical success is not a lack of potency, but poor biopharmaceutical properties—specifically, low aqueous solubility.[5] It is estimated that up to 90% of new drug candidates are poorly water-soluble, which severely restricts their oral bioavailability and therapeutic efficacy.[5] If a drug cannot adequately dissolve in the gastrointestinal tract, it cannot be absorbed into the bloodstream to exert its effect.[5]

This is where formulation science becomes paramount. The goal of formulation is to develop a stable, effective, and safe drug delivery system that overcomes the inherent limitations of the active pharmaceutical ingredient (API). For a poorly soluble compound like our target pyrazolone derivative, the formulation strategy is not merely an adjunct to development but is the critical factor that determines whether a promising molecule can become a viable medicine.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential pre-formulation studies and advanced formulation methodologies applicable to 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one and other poorly soluble pyrazolone derivatives. We will explore the causality behind experimental choices, provide detailed protocols for key techniques, and outline the analytical methods required to validate the success of these strategies.

Section 1: The Foundation—Critical Pre-formulation Assessment

Before any formulation work begins, a thorough understanding of the API's fundamental physicochemical properties is non-negotiable.[6][7] These pre-formulation studies provide the essential data needed to guide the selection of the most appropriate formulation strategy, identifying potential challenges and opportunities early in the development process.[5][7]

Physicochemical Characterization Workflow

The initial characterization should focus on the properties that most directly influence solubility and stability. This workflow provides a logical progression for data acquisition.

G cluster_0 Pre-formulation Assessment Workflow Start Start Solubility Solubility Profiling (pH, biorelevant media) Start->Solubility Initial API SolidState Solid-State Characterization (PXRD, DSC, TGA) Solubility->SolidState Properties Determine pKa & LogP SolidState->Properties Compatibility Excipient Compatibility (DSC, HPLC) Properties->Compatibility Decision Data Sufficient? Compatibility->Decision Decision->Solubility No, refine/repeat End Proceed to Formulation Strategy Decision->End Yes

Caption: Pre-formulation assessment workflow for a novel API.

Key Physicochemical Parameters

A summary of essential pre-formulation data and their implications is presented below. This data should be systematically collected to build a comprehensive profile of the API.

ParameterAnalytical Technique(s)Importance & Implication for Formulation
Aqueous Solubility Shake-flask method, HPLC/UVDetermines the intrinsic solubility. Low solubility (<100 µg/mL) confirms the need for enhancement strategies.[8]
pH-Solubility Profile pH-metric titration, HPLC/UVCrucial for APIs with ionizable groups. Dictates how solubility will change throughout the GI tract.[9]
pKa Potentiometric titration, UV-VisIdentifies the pH at which the compound is 50% ionized. Guides salt form selection and predicts pH-dependent absorption.[10]
LogP / LogD Shake-flask, HPLCMeasures lipophilicity. High LogP (>3) may suggest suitability for lipid-based formulations but can also indicate dissolution rate-limited absorption.
Solid-State Form PXRD, DSC, PLM, TGAIdentifies the crystalline form (polymorphs) or if the material is amorphous.[11][12] Different polymorphs can have vastly different solubilities and stabilities.[13][14]
Melting Point (Tm) DSCProvides information on crystal lattice energy. Low Tm (<150°C) may be suitable for hot-melt extrusion.
Glass Transition (Tg) DSC (for amorphous)A key indicator of the stability of an amorphous form. Higher Tg is generally more stable.[15]
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses moisture uptake, which can trigger recrystallization of amorphous forms or degradation.[16]
Excipient Compatibility DSC, HPLCScreens for physical or chemical interactions between the API and potential formulation excipients to ensure stability.[13][14]

Table 1: Essential Pre-formulation Parameters and Their Significance.

Section 2: Core Formulation Strategy—Amorphous Solid Dispersions (ASDs)

For poorly soluble, crystalline compounds (BCS Class II/IV), creating an Amorphous Solid Dispersion (ASD) is one of the most powerful and widely used strategies to enhance oral bioavailability.[15][17] An ASD involves dispersing the API in an amorphous state within a polymer matrix.[18]

The Rationale Behind ASDs
  • Overcoming Crystal Energy: Crystalline materials have a highly ordered, stable structure (crystal lattice). A significant amount of energy is required to break this lattice before the drug can dissolve. The amorphous form lacks this long-range order and exists at a higher free energy state.[19] This "solubility advantage" means an amorphous drug can have 5 to 100 times higher apparent solubility than its crystalline counterpart.[15]

  • Stabilization is Key: The higher energy of the amorphous state also makes it thermodynamically unstable, with a natural tendency to revert to the more stable crystalline form over time.[19] The core principle of a successful ASD is to use a carrier, typically a polymer, to stabilize the drug in its amorphous state, inhibiting recrystallization during storage and in the gastrointestinal tract.[15][16] This is often achieved through drug-polymer interactions (e.g., hydrogen bonding) and by limiting molecular mobility.[17]

Manufacturing Method of Choice: Spray Drying

Spray drying is a versatile, single-step process ideal for producing ASDs.[20] It involves atomizing a solution of the API and polymer into fine droplets, which are then rapidly dried by a hot gas (typically nitrogen) to form a solid powder.[21][22] The extremely fast solvent evaporation kinetically "traps" the API in its amorphous state within the polymer matrix.[20]

G cluster_0 Spray Drying Process for ASD Formulation Solution API + Polymer Dissolved in Solvent Atomizer Atomization (Nozzle) Solution->Atomizer Liquid Feed Drying Drying Chamber (Hot Nitrogen) Atomizer->Drying Fine Droplets Cyclone Cyclone Separation Drying->Cyclone Particle/Gas Mixture Product Final ASD Powder Cyclone->Product Solid Product

Caption: Schematic of the spray drying process for ASDs.

Section 3: Protocols and Methodologies

This section provides detailed, practical protocols for the formulation and characterization of a 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one ASD.

Protocol: Preparation of an ASD by Spray Drying

Objective: To prepare an amorphous solid dispersion of the target pyrazolone with a suitable polymer to enhance its aqueous solubility.

Materials:

  • 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (API)

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA, e.g., Kollidon® VA 64)

  • Dichloromethane (DCM) and Ethanol (EtOH) (ACS grade or higher)

  • Laboratory-scale spray dryer

Methodology:

  • Solution Preparation:

    • Prepare a 5% (w/v) total solids solution. For a 1:3 drug-to-polymer ratio, dissolve 1.25 g of the API and 3.75 g of PVP-VA in a suitable solvent system. A 50:50 mixture of DCM:EtOH is often a good starting point for achieving solubility of both components.

    • Ensure complete dissolution by stirring with a magnetic stir bar until the solution is perfectly clear. Gentle warming (<40°C) may be applied if necessary.

    • Filter the solution through a 0.45 µm PTFE filter to remove any particulates.

  • Spray Dryer Setup and Operation:

    • Set up the spray dryer according to the manufacturer's instructions.

    • Rationale for Parameter Selection: The goal is to achieve rapid solvent evaporation without thermally degrading the API.[23]

    • Inlet Temperature: Set to a temperature that is high enough for efficient drying but well below the degradation temperature of the API and the glass transition temperature of the polymer. A starting point of 80-100°C is common.[23]

    • Aspirator/Gas Flow Rate: Set to a high rate (e.g., 80-100% capacity) to ensure efficient drying and particle transport.[22]

    • Pump/Feed Rate: Start with a low feed rate (e.g., 10-15% of maximum) to ensure droplets are dried before they contact the chamber walls.

    • Atomizer/Nozzle Gas Flow: This controls droplet size. A higher flow rate generally produces smaller particles.[24]

  • Execution:

    • First, spray the pure solvent through the system for 5-10 minutes to equilibrate the temperatures and check for nozzle blockage.

    • Switch the feed line to the API/polymer solution and begin the spray drying process.

    • Monitor the outlet temperature. A stable outlet temperature (typically 45-55°C) indicates a steady-state process.

    • Continue until the entire solution has been sprayed.

    • Allow the system to cool while aspirating air to collect any remaining powder.

  • Product Collection and Secondary Drying:

    • Carefully collect the powdered product from the cyclone and collection vessel.

    • To remove residual solvent to meet ICH guidelines, perform secondary drying in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours or until constant weight is achieved.[23]

Protocol: Characterization of the Formulated ASD

Objective: To confirm the amorphous nature of the API within the ASD and to quantify the improvement in dissolution performance.

A. Solid-State Characterization

  • Powder X-ray Diffraction (PXRD):

    • Purpose: To confirm the conversion from a crystalline to an amorphous state. Crystalline materials produce sharp, distinct peaks (Bragg reflections), while amorphous materials produce a broad, diffuse "halo".[12][25]

    • Procedure:

      • Lightly pack a small amount of the ASD powder into a sample holder.

      • Analyze using a diffractometer, typically scanning a 2θ range from 5° to 40°.

      • Compare the resulting diffractogram to that of the pure, crystalline API. The absence of sharp peaks corresponding to the crystalline API confirms successful amorphization.[25]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To identify the glass transition temperature (Tg) of the ASD and to confirm the absence of a melting endotherm from the crystalline API.[13] A single Tg indicates a homogenous, single-phase dispersion.[26]

    • Procedure:

      • Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan and seal it.

      • Place the sample in the DSC cell alongside an empty reference pan.

      • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

      • Analyze the heat flow curve for a step-change indicative of the Tg and for the absence of a sharp endothermic peak corresponding to the melting of the crystalline API.[27]

B. Performance Evaluation

  • In Vitro Dissolution Testing:

    • Purpose: To measure the rate and extent of drug release from the ASD compared to the unformulated crystalline API.[28]

    • Procedure:

      • Apparatus: Use a USP Apparatus 2 (Paddle) assembly.

      • Media: For a poorly soluble drug, start with a biorelevant medium like Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) to better predict in vivo behavior.[9]

      • Parameters: Set the paddle speed to 75 RPM and the temperature to 37 ± 0.5°C.

      • Execution: Add an amount of ASD powder or crystalline API equivalent to a specific dose into 900 mL of the dissolution medium.

      • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), immediately replacing the volume with fresh media.

      • Filter each sample through a 0.45 µm filter.

      • Analyze the concentration of the dissolved API in each sample using a validated HPLC-UV method.

      • Plot the percentage of drug dissolved versus time to generate dissolution profiles.

Section 4: Data Interpretation and Validation

The success of the formulation is determined by a combined analysis of the characterization and performance data.

Expected Outcomes

The following table summarizes the expected results for a successful ASD formulation compared to the crystalline API.

AnalysisCrystalline API (Control)Successful ASD FormulationRationale
PXRD Sharp, well-defined peaks at specific 2θ angles.A broad, diffuse halo with no sharp peaks.Indicates loss of long-range crystalline order.[25]
DSC Sharp endothermic peak at the melting point (Tm).A single, step-like transition at the glass transition (Tg). No melting endotherm.Confirms amorphous nature and miscibility of drug and polymer.[13]
Dissolution Slow and incomplete dissolution (<30% dissolved in 2 hours).Rapid and extensive dissolution, often achieving supersaturation (>80% dissolved in 30 mins).Higher energy amorphous state leads to faster dissolution and higher apparent solubility.[18]

Table 2: Comparison of Expected Analytical Results.

Validating Stability

The physical stability of the ASD is critical for ensuring shelf-life and consistent performance.[16] Stability studies should be conducted under accelerated conditions (e.g., 40°C / 75% Relative Humidity). Samples are analyzed by PXRD and DSC at set time points (e.g., 1, 3, 6 months) to detect any signs of recrystallization.[16] The appearance of crystalline peaks in the PXRD pattern would indicate formulation instability.

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Conclusion

The formulation of a poorly soluble pyrazolone derivative, such as 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one, is a multi-faceted challenge that necessitates a systematic, science-driven approach. By beginning with a robust pre-formulation assessment, development teams can make informed decisions about the most promising strategies. Amorphous solid dispersions, particularly those prepared by spray drying, represent a highly effective and commercially viable method for overcoming the solubility limitations that hinder many promising drug candidates. The protocols and analytical workflows detailed in this guide provide a validated framework for transforming a poorly soluble molecule into a drug product with the potential for significant therapeutic impact. Rigorous characterization and stability testing are the final, essential steps to ensure the development of a safe, effective, and reliable medicine.

References

  • Vertex AI Search. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]

  • Vertex AI Search. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Division of Pharmacy Professional Development. WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). [Link]

  • Spectroscopy. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]

  • PMC. (2026, March 9). Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. [Link]

  • Molecular Pharmaceutics. (2023, April 3). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. [Link]

  • Veranova. Amorphous Solid Dispersion. [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • Crystal Pharmatech. Characterization and Evaluation of Amorphous Solid Dispersion - Part 2. [Link]

  • Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques. [Link]

  • Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • American Pharmaceutical Review. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. [Link]

  • PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). [Link]

  • Pharmaceutical Technology. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. [Link]

  • Labcompare. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • IJPRS. (2014, November 20). Formulation and Evaluation of Parenteral Drug Edaravone. [Link]

  • MDPI. (2019, April 3). Characterization of Amorphous Solid Dispersion of Pharmaceutical Compound with pH-Dependent Solubility Prepared by Continuous-Spray Granulator. [Link]

  • NETZSCH Analyzing & Testing. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]

  • PMC. Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method. [Link]

  • PMC. (2023, May 8). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. [Link]

  • Agno Pharmaceuticals. In Vitro Dissolution Testing For Solid Oral Dosage Forms. [Link]

  • Scribd. (2024, April 25). Dissolution Testing for Poorly Soluble Drugs. [Link]

  • Neurology.org. (2019, April 9). Radicava® (edaravone) for Amyotrophic Lateral Sclerosis: New Formulation and Its Development Plan (P1.4-014). [Link]

  • PubMed. Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. [Link]

  • ResearchGate. (2015, January 15). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • ResearchGate. (PDF) Formulation and evaluation of parenteral drug Edaravone. [Link]

  • ALS News Today. (2024, January 23). Edaravone formulation FAB122 fails to slow ALS progression. [Link]

  • Drug Development & Delivery. (2023, April 21). FORMULATION FORUM - Tackling Challenging Molecules by Spray Drying: Making the Impossible Possible. [Link]

  • MDPI. (2022, March 28). Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. [Link]

  • Drug Discovery and Development. (2023, December 14). Best Practices For Preformulation In Drug Development. [Link]

  • Quotient Sciences. Pharmaceutical Spray Drying | What We Do. [Link]

  • European Society of Medicine. (2018, November 15). Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach. [Link]

  • PMC. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • European Pharmaceutical Review. (2014, October 28). Spray drying in the pharmaceutical industry. [Link]

  • JOCPR. Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • PMC. (2025, December 13). Recent Developments in Pharmaceutical Spray Drying: Modeling, Process Optimization, and Emerging Trends with Machine Learning. [Link]

  • Spraying Systems Co. Spray Drying. [Link]

  • IJFMR. (2026, January 15). Synthesis of Pyrazole Derivatives A Review. [Link]

  • ResearchGate. (2021, August 26). Synthesis, Chemical Reactivities, and Biological Properties of Pyrazolone/ Pyrazolinone as a Blocking Unit for Building Various Heterobicyclic Systems: A Review. [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one

Welcome to the technical support guide for the synthesis of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to troubleshoot effectively and optimize your reaction yields.

The synthesis of 4-substituted pyrazol-5-ones, while based on the classic Knorr pyrazole synthesis, presents unique challenges.[1][2] Factors such as reactant purity, precise control of reaction conditions, and effective workup procedures are paramount to achieving high yields and purity.[3] This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to address issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in this synthesis can typically be traced back to one of four key areas: suboptimal reaction conditions, purity of reagents, reaction equilibrium, or losses during workup.[3]

  • Suboptimal Conditions: The condensation reaction is sensitive to temperature and pH. Acid catalysis is typically required to facilitate both the initial imine formation and the subsequent cyclization.[4] Without proper pH control, the reaction may stall or favor side-product formation.

  • Reagent Purity: The primary starting materials, typically a hydrazine source (like hydrazine hydrate) and a β-ketoester (ethyl 2-propylacetoacetate), must be of high purity. Impurities can interfere with the reaction or act as catalysts for unwanted side reactions.[3] Solvents must also be appropriately dry if specified by the protocol.

  • Reaction Equilibrium: The cyclization step involves the elimination of water. If water is not effectively removed or if the reaction is conducted in a "wet" solvent without measures to drive the equilibrium, the reverse reaction can occur, lowering the overall yield.[5]

  • Workup & Purification Losses: The product may be partially soluble in the wash solvents, or it may decompose under the workup conditions.[3] Inefficient extraction or recrystallization techniques can also lead to significant product loss.[6]

Q2: I'm observing significant amounts of unreacted starting materials by TLC/NMR. What should I do?

This is a clear indication of incomplete conversion. The primary culprits are insufficient reaction time, incorrect temperature, or catalyst issues.

  • Reaction Time/Temperature: Increase the reaction time or temperature incrementally. Monitor the reaction's progress every few hours using TLC to find the optimal endpoint. Be aware that excessive heat can sometimes lead to product degradation.[3]

  • Catalyst: If using an acid catalyst (e.g., acetic acid, HCl), ensure the correct amount has been added. The catalyst can degrade over time, so using a fresh bottle is advisable. In some cases, switching to a different acid or a solid-supported catalyst can improve results.[7]

Q3: My final product is off-color (yellow or brown). What causes this and how can I fix it?

Colored impurities often arise from side reactions or the degradation of starting materials or the product itself. Aldehydes and ketones, common precursors to the β-ketoester, can undergo self-condensation (aldol) reactions to form colored polymeric materials, especially under basic conditions or at high temperatures.

Solution: Purification by charcoal treatment can be effective.[6] Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal, and reflux for 10-15 minutes. Filter the hot solution through a pad of celite to remove the charcoal and then allow the filtrate to cool for recrystallization.

In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Guide 1: Diagnosing and Solving Low Conversion

Low conversion is the most frequent obstacle to achieving high yield. The following workflow provides a systematic way to identify and resolve the root cause.

LowConversionWorkflow start Low Yield Observed: High SM Content (TLC/NMR) check_reagents 1. Assess Reagent & Solvent Purity start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions Purity OK impure Action: Purify Reagents/ Use Anhydrous Solvents check_reagents->impure Impure check_catalyst 3. Evaluate Catalyst check_conditions->check_catalyst Conditions OK conditions_wrong Action: Adjust Temp/Time/ Ensure Proper Mixing check_conditions->conditions_wrong Incorrect catalyst_bad Action: Use Fresh Catalyst/ Optimize Loading/Change Catalyst check_catalyst->catalyst_bad Ineffective end_node Re-run Reaction & Monitor check_catalyst->end_node Catalyst OK impure->end_node conditions_wrong->end_node catalyst_bad->end_node KnorrMechanism ketoester Ethyl 2-propylacetoacetate imine Hydrazone/ Enamine Intermediate ketoester->imine Condensation (-H₂O) hydrazine Hydrazine Hydrate hydrazine->imine cyclization Intramolecular Cyclization imine->cyclization Tautomerization & Ring Closure product 3-methyl-4-propyl-4,5- dihydro-1H-pyrazol-5-one cyclization->product Dehydration (-EtOH)

Caption: Simplified mechanism for Knorr pyrazolone synthesis.

Key Control Points:

  • Initial Condensation: This step is acid-catalyzed and involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the β-ketoester. [4]The rate is highly dependent on the pH.

  • Cyclization: The intramolecular attack of the second nitrogen atom onto the remaining carbonyl (the ester) is the key ring-forming step. This is often the rate-limiting step and is promoted by heat.

  • Tautomerism: The final product exists in several tautomeric forms. The specific form isolated can depend on the solvent used for crystallization and the pH of the workup.

Purification Strategies

Even with an optimized reaction, purification is essential for obtaining a high-quality final product.

Protocol: Optimized Recrystallization
  • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, water, and mixtures thereof) to find a system where the product is soluble when hot but sparingly soluble when cold.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. [8]If colored impurities are present, this is the stage to add activated charcoal.

  • Filtration: Hot filter the solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the purified product under vacuum. [9] By systematically addressing each potential point of failure—from the purity of your starting materials to the final purification of your product—you can reliably improve the synthesis yield of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one.

References

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Dehigaspitiya, D. C., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Sokolova, T. V., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Scribd. (n.d.). Debus Radziszewsky and Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • Sharma, P., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Kurteva, V. B., & Petrova, M. A. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. ResearchGate. Retrieved from [Link]

  • Reddit. (2024). Issues with a reported condensation reaction/enamine formation. Retrieved from [Link]

  • Kurteva, V. B., & Petrova, M. A. (2014). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of 3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with research teams struggling to translate promising pyrazolone derivatives from in vitro hits to in vivo viable...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with research teams struggling to translate promising pyrazolone derivatives from in vitro hits to in vivo viable therapeutics.

The compound 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS 37826-58-7) presents a classic medicinal chemistry paradox. While its pyrazolone core drives its pharmacological activity (often as a radical scavenger or enzyme inhibitor), the C4-propyl substituent significantly increases its lipophilicity. This guide provides field-proven, self-validating strategies to overcome its inherent aqueous solubility bottlenecks.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: My compound precipitates out of solution immediately when I dilute my DMSO stock into physiological buffers (pH 7.4). Why is this happening, and how can I prevent it?

The Causality: You are observing "solvent-shift precipitation." This compound is amphiphilic and acts as a weak acid, undergoing keto-enol tautomerism in solution [1]. At physiological pH (7.4), the equilibrium shifts, but the degree of ionization is often insufficient to overcome the thermodynamic penalty of hydrating the hydrophobic C4-propyl chain. When the DMSO diffuses into the aqueous phase, the local dielectric constant drops, forcing the non-ionized keto-form to crash out as a crystalline solid[1].

The Solution: Stop relying on simple co-solvents. Instead, utilize inclusion complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the propyl chain and pyrazolone core, while its hydrophilic exterior maintains absolute aqueous solubility [2].

Q2: I need to formulate this compound for in vivo pharmacokinetic (PK) studies. I want to avoid the rapid systemic clearance associated with free drug solutions. What is the optimal approach?

The Causality: Free pyrazolone solutions (even when pH-adjusted) are rapidly cleared by renal filtration and first-pass metabolism due to their small molecular weight and exposed functional groups.

The Solution: Encapsulate the compound in Poly(lactic-co-glycolic acid) (PLGA) nanomicelles stabilized by poloxamers. Recent data on novel pyrazolone derivatives demonstrates that PLGA/poloxamer nanoformulations not only enhance aqueous solubility but also provide sustained release over 48 hours, significantly improving biological half-life and efficacy [3].

Part 2: Visualizing the Formulation Strategy

G A 3-methyl-4-propyl-4,5-dihydro -1H-pyrazol-5-one (Poor Aqueous Solubility) B Determine pKa & Tautomeric State (Keto vs. Enol) A->B C pH Adjustment (pH > pKa) B->C Rapid dissolution D Cyclodextrin Complexation (HP-β-CD) B->D Oral/IV stability E Polymeric Nanocarriers (PLGA/Poloxamer) B->E Sustained release F Ionized Enolate Form (Soluble but fast clearance) C->F G 1:1 Inclusion Complex (Improved stability & solubility) D->G H Nanomicelles (Sustained release & bioavailability) E->H

Fig 1. Decision matrix and mechanisms for pyrazolone solubility enhancement.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems, ensuring you do not proceed to costly in vivo models with a failed formulation.

Protocol A: Preparation and Validation of HP-β-CD Inclusion Complexes

This protocol uses a co-solvent evaporation method, validated by thermal analysis to ensure true molecular inclusion rather than a mere physical mixture.

  • Phase Solubility Study (Validation Step 1): Add excess 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one to aqueous solutions containing increasing concentrations of HP-β-CD (0 to 50 mM). Shake at 25°C for 48h. Filter and analyze via UV-Vis. Self-Validation: An AL​ -type linear plot confirms a 1:1 stoichiometric complex [2]. Do not proceed to scale-up without this linear correlation.

  • Complexation: Dissolve the API in a minimal volume of ethanol. Dissolve HP-β-CD in deionized water at the validated 1:1 molar ratio.

  • Mixing: Add the API organic solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.

  • Evaporation & Lyophilization: Stir for 2 hours in an open vessel to evaporate the ethanol. Freeze the resulting clear aqueous solution at -80°C, then lyophilize for 48h to obtain a white powder.

  • Thermal Validation (Validation Step 2): Run Differential Scanning Calorimetry (DSC) on the final powder. Self-Validation: The complete disappearance of the sharp endothermic melting peak of the free pyrazolone proves successful inclusion into the cyclodextrin cavity [1].

Workflow Step1 1. Phase Solubility Study (Determine Stoichiometry) Step2 2. Co-solvent Evaporation (API + HP-β-CD in EtOH/H2O) Step1->Step2 AL-type curve confirmed Step3 3. Lyophilization (Freeze-drying at -80°C) Step2->Step3 Clear solution achieved Step4 4. Validation: DSC & 1H-NMR (Confirm Inclusion) Step3->Step4 Dry powder isolated

Fig 2. Self-validating workflow for HP-β-CD inclusion complexation.

Protocol B: Synthesis of PLGA-Poloxamer Nanoformulations

This protocol utilizes nanoprecipitation (solvent displacement), relying on Dynamic Light Scattering (DLS) to validate colloidal stability.

  • Organic Phase Preparation: Dissolve 60 mg of PLGA and 5 mg of the pyrazolone derivative in 5 mL of acetone [4].

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Poloxamer 188 aqueous solution.

  • Nanoprecipitation: Inject the organic phase dropwise into the aqueous phase under high-speed homogenization (10,000 rpm) for 5 minutes. The spontaneous diffusion of acetone into the water propels the formation of the nanoparticles[4].

  • Solvent Removal: Stir the nano-suspension magnetically at 600 rpm overnight at room temperature to completely evaporate the acetone[4].

  • Colloidal Validation: Analyze the suspension via DLS. Self-Validation: A Z-average size of 160–195 nm with a Polydispersity Index (PDI) < 0.15 validates a monodisperse, stable nanoformulation ready for dosing [3].

Part 4: Quantitative Formulation Comparison

To assist in selecting the correct formulation for your specific experimental needs, refer to the expected physicochemical parameters summarized below. Data is extrapolated from established pyrazolone enhancement studies[3].

Formulation TypeExpected Aqueous SolubilityParticle Size (Z-average)Polydispersity Index (PDI)Encapsulation Efficiency (%)Primary Experimental Application
Free API (Aqueous) < 2 mg/mLN/AN/AN/AIn vitro enzymatic assays (requires DMSO)
HP-β-CD Complex > 15 mg/mLN/AN/AN/AAcute in vivo dosing (Oral / IV bolus)
PLGA Nanomicelles > 25 mg/mL (Equivalent)166.6 ± 7.12 nm0.129 ± 0.04284.20 ± 0.93%Sustained release / Long-term PK studies

References

  • Title: Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Cyclodextrin mediated controlled release of edaravone from pH-responsive sodium alginate and chitosan based nanocomposites Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities Source: ResearchGate / BioNanoScience URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one. This resource is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this compound. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Core Troubleshooting Guide

This section addresses the most frequent and challenging issues observed during the crystallization of pyrazolone derivatives. Each question is followed by a detailed explanation of the causes and a set of actionable solutions.

Q1: My compound has "oiled out" as a liquid instead of forming solid crystals. What is happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the compound in that specific solvent environment.[2] The resulting oil is often an impure, amorphous state that is resistant to crystallization.

Root Causes & Mechanistic Explanation:
  • High Solute Concentration: The solution is too concentrated, leading to supersaturation at a temperature where the compound's liquid state is more stable.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of nucleation and crystal growth. The system defaults to the lower-energy, disordered liquid phase separation.[3]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound may be excessively soluble, promoting the formation of an oil.[2]

Troubleshooting Protocol:
  • Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves into a clear solution.

  • Increase Solvent Volume: Add more of the primary ("good") solvent (e.g., 10-20% volume increase) to the hot solution. This lowers the saturation temperature, increasing the probability that crystallization will occur below the compound's melting point.[2]

  • Ensure Slow Cooling: This is the most critical step.

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.

    • To slow the process further, insulate the flask (e.g., with glass wool or by placing it in a Dewar flask filled with warm water).

  • Introduce a Nucleation Site: If crystals do not form upon reaching room temperature, try to induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[2]

  • Re-evaluate the Solvent System: If oiling out persists, a change in solvent is necessary. Consider a solvent with a lower boiling point or switch to a mixed-solvent system where the compound has lower solubility.[2]

G start Compound 'Oiled Out' reheat Re-heat to Re-dissolve start->reheat add_solvent Add More 'Good' Solvent (10-20%) reheat->add_solvent slow_cool Cool Slowly to Room Temperature add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success: Isolate Crystals check_crystals->success Yes induce Induce Nucleation (Scratch / Seed) check_crystals->induce No check_again Crystals Formed? induce->check_again check_again->success Yes fail Failure: Change Solvent System check_again->fail No

Caption: Troubleshooting workflow for an "oiling out" event.
Q2: My solution is supersaturated, but no crystals will form. How can I initiate crystallization?

A2: The failure to form crystals from a supersaturated solution indicates a high kinetic barrier to nucleation, which is the initial step of crystal formation.[4] The solution exists in a metastable state where it is thermodynamically favorable to crystallize, but lacks the energy or a template to begin the process.

Troubleshooting Protocol:
  • Introduce a Seed Crystal: This is the most effective method. A single, pure crystal of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one provides a pre-existing template for molecules in solution to deposit onto, bypassing the difficult primary nucleation step.[2][5]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections and glass fragments created can act as nucleation sites for heterogeneous nucleation.[2]

  • Reduce Solvent Volume: If the solution is only marginally supersaturated, slowly evaporate a portion of the solvent. This can be done by passing a gentle stream of nitrogen or air over the solution's surface or by leaving the container partially open in a fume hood.[2] This increases the concentration to a point where spontaneous nucleation is more likely.

  • Cool to a Lower Temperature: If cooling to room temperature is insufficient, further reduce the temperature using an ice bath or by placing the sealed flask in a refrigerator (0-4 °C).[2] Ensure cooling remains slow to avoid rapid precipitation of impurities.

  • Utilize an Anti-Solvent: If working with a single solvent system fails, consider anti-solvent crystallization. Dissolve the compound in a minimum amount of a "good" solvent, then slowly add a "bad" solvent (an anti-solvent in which the compound is insoluble) until the solution becomes turbid. This rapid generation of high supersaturation can effectively induce crystallization.[6]

Q3: My crystallization yield is unacceptably low. How can I improve the recovery of my product?

A3: A low yield suggests that a significant amount of the target compound remains dissolved in the mother liquor after filtration.[1] This can result from using excessive solvent, incomplete cooling, or premature filtration.

Troubleshooting Protocol:
  • Minimize Hot Solvent Volume: The most common cause of low yield is using too much solvent during the initial dissolution step. Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Working with a saturated solution is key.[2]

  • Ensure Complete Cooling: Allow the solution to cool for a sufficient amount of time. After reaching room temperature, cool the flask in an ice bath for at least 30 minutes to maximize precipitation, as solubility is often significantly lower at 0-4 °C.[2]

  • Check the Mother Liquor: After filtering your product, take a small sample of the filtrate (mother liquor). Evaporate the solvent. If a significant amount of solid residue remains, your yield loss is high. You may be able to recover a "second crop" of crystals by further concentrating and cooling the mother liquor, though this crop may be less pure.[2]

  • Select an Optimal Solvent: The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures. Refer to the solvent selection table in the FAQ section to find a more suitable system.

Q4: The final crystals are discolored or contain significant impurities. How can I improve the purity?

A4: The presence of impurities in the final crystalline product indicates that the crystallization process was not selective enough. This can happen if impurities are incorporated into the crystal lattice, adsorbed onto the crystal surface, or if impure mother liquor is trapped within the solid.[7][8]

Root Causes & Mechanistic Explanation:
  • Rapid Crystallization: Fast crystal growth tends to trap impurities and solvent within the lattice.[1]

  • Structurally Similar Impurities: Impurities with a shape and functionality similar to the target molecule can be incorporated into the crystal lattice, forming a solid solution.[8][9]

  • Insufficient Washing: Failure to wash the filtered crystals with fresh, cold solvent leaves behind a film of impure mother liquor.[8]

Troubleshooting Protocol:
  • Slow Down the Crystallization: A slow rate of cooling and crystal growth is paramount for achieving high purity. Slow growth allows for the selective incorporation of only the correct molecules into the lattice, effectively excluding impurities.[3]

  • Perform a Hot Filtration: If insoluble impurities are visible in the hot solution before cooling, perform a hot filtration through a fluted filter paper to remove them.

  • Wash the Crystals Properly: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent. This dissolves residual mother liquor from the crystal surfaces without dissolving a significant amount of the product.

  • Perform a Second Recrystallization: If the product is still impure, a second recrystallization is often necessary.

  • Consider an Alternative Purification Method: For stubborn impurities, especially isomers or closely related byproducts, a preliminary purification step may be required before crystallization. Options include:

    • Column Chromatography: Effective for separating compounds with different polarities.[2]

    • Acid-Base Extraction: Pyrazoles can be protonated. Forming an acid addition salt can be an effective method to crystallize and purify the compound away from neutral impurities.[2][10]

G start Crude Product Contains Impurities dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter slow_cool Allow to Cool Slowly hot_filter->slow_cool filter_collect Collect Crystals (Vacuum Filtration) slow_cool->filter_collect wash Wash with Small Amount of Ice-Cold Solvent filter_collect->wash dry Dry the Crystals wash->dry check_purity Product Pure? dry->check_purity success Success: High Purity Product check_purity->success Yes recrystallize Perform Second Recrystallization check_purity->recrystallize No fail Consider Alternative Purification (e.g., Chromatography) check_purity->fail Still Impure recrystallize->start

Caption: A workflow for optimizing the purity of the final crystalline product.

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for the crystallization of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one?

A: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] For pyrazolone derivatives, polar protic solvents are often a good starting point.[11][12]

Solvent Selection Strategy:

  • Test Solubility: Place a small amount of your compound (10-20 mg) in a test tube and add a few drops of the solvent at room temperature. If it dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the mixture.

  • Evaluate at High Temperature: A good candidate solvent will dissolve the compound completely upon heating.

  • Evaluate at Low Temperature: Allow the hot solution to cool. The ideal solvent will result in the formation of abundant crystals upon cooling to room temperature and then in an ice bath.

Solvent Type Boiling Point (°C) General Suitability for Pyrazolones
Ethanol Protic78Good general-purpose solvent, often used for pyrazole derivatives.[11]
Isopropanol Protic82Similar to ethanol, can offer different solubility profiles.[13]
Ethyl Acetate Aprotic77Effective for compounds of intermediate polarity.[14]
Toluene Aromatic111Can be useful, but the high boiling point may increase the risk of oiling out.
Water Protic100Typically used as an anti-solvent in a mixed-solvent system with a water-miscible organic solvent like ethanol.[2]
Acetone Aprotic56Often too powerful a solvent, but can be used in anti-solvent methods.[10]

Q: What are the most common crystallization techniques for pyrazolone derivatives?

A: The most frequently used and effective techniques are:

  • Cooling Crystallization: The standard method of dissolving the solute in a minimum of hot solvent and allowing it to cool slowly.[11]

  • Solvent Evaporation: Used for compounds that are highly soluble at all temperatures. The solvent is allowed to evaporate slowly, increasing the solute concentration to the point of crystallization.[6][15]

  • Anti-Solvent Addition: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which it is insoluble) is slowly added to induce precipitation.[6]

  • Vapor Diffusion: A small vial containing the compound dissolved in a solvent is placed inside a larger sealed chamber containing an anti-solvent. The anti-solvent vapor slowly diffuses into the vial, inducing crystallization over time. This is excellent for growing high-quality single crystals.[6][15]

Q: Can the pH of the solution affect the crystallization of my pyrazolone compound?

A: Yes, pH can have a significant impact. Pyrazolone compounds have acidic and basic sites and their overall charge state can change with pH.[16] Adjusting the pH can alter the compound's solubility. For instance, in a study on 1-phenyl-3-methyl-5-pyrazolone (Edaravone), adjusting the pH to 3.8-4.0 was used to decrease solubility and induce crystallization.[17] This can be a powerful tool, especially if you are trying to crystallize the compound from an aqueous or semi-aqueous solution.

Key Experimental Protocols

Protocol 1: Standard Single-Solvent Cooling Crystallization
  • Dissolution: Place the crude 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of your chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Achieve Saturation: Continue adding the hot solvent dropwise until the compound just completely dissolves. It is critical to use the minimum amount necessary to achieve a saturated solution.[2]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove residual impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent (Anti-Solvent) Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.

  • Anti-Solvent Addition: While the solution is still hot, slowly add a "bad" anti-solvent (e.g., water) dropwise with stirring until the solution becomes persistently turbid (cloudy).[2]

  • Clarification: Add a few drops of the hot "good" solvent until the solution just becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using a cold mixture of the two solvents (in the final ratio) for washing.

References

  • Vertex AI Search. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Vertex AI Search. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Vertex AI Search. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
  • Vapourtec. (2024).
  • SATHEE.
  • Vertex AI Search.
  • Vertex AI Search. Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System - PMC.
  • Vertex AI Search.
  • SPT Labtech.
  • Vertex AI Search. Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
  • Vertex AI Search. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G.
  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules - ePrints Soton.
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules - Chemical Society Reviews.
  • Google Patents.
  • Benchchem.
  • Vertex AI Search.
  • Benchchem. Recrystallization techniques for purifying pyrazole compounds.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
  • SATHEE JEE.
  • Benchchem. Troubleshooting guide for pyrazolone compound stability issues.
  • Benchchem.
  • YouTube. (2025).
  • ACS Publications. (2025). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis | ACS Sustainable Chemistry & Engineering.
  • SciSpace. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines.
  • Figshare. (2025). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1‑Phenyl-3-methyl-5-pyrazolone Synthesis - ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • All About Drugs.
  • Journal of Medicinal and Chemical Sciences.
  • PubMed. (2017).
  • Reddit. (2022). Purification of Amino-Pyrazoles : r/OrganicChemistry.
  • ResearchGate. (2021). Synthesis of 3-Methyl-4-(4-methylbenzoyl)
  • PubMed Central. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
  • ResearchGate. The effect of pH and temperature on the crystal salts formation and growth. a pH 3.58, and b pH 6.47.
  • PubMed Central. 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
  • ResearchGate. (2025). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.
  • Benchchem. 3-Methyl-4,5-dihydro-1H-pyrazole.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide - -ORCA.
  • Der Pharma Chemica. Synthesis, Characterization and Crystal Structure of 1-[3,5-Bis(4- fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one.

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Reference Data & Comparative Studies

Validation

Validating LC-MS/MS quantification methods for 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one

A Comprehensive Guide to the Validation of an LC-MS/MS Method for the Quantification of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one in Human Plasma Introduction In modern drug development, the precise quantification o...

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Author: BenchChem Technical Support Team. Date: March 2026

Google AI

A Comprehensive Guide to the Validation of an LC-MS/MS Method for the Quantification of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one in Human Plasma

Introduction

In modern drug development, the precise quantification of novel chemical entities and their metabolites in biological matrices is paramount for assessing pharmacokinetics, safety, and efficacy. This guide provides a detailed, expert-led framework for the full validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a hypothetical novel analyte, 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one, in human plasma.

The principles and protocols described herein are grounded in the harmonized international standards set forth by the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation.[1][2][3][4] Adherence to these standards is critical for ensuring that bioanalytical data is reliable, reproducible, and acceptable to regulatory agencies worldwide.[4][5][6] This document serves as both a strategic overview and a practical, step-by-step manual for researchers, scientists, and drug development professionals.

The Regulatory Cornerstone: ICH M10

The ICH M10 guideline, "Bioanalytical Method Validation and Study Sample Analysis," represents a global consensus on the scientific and technical requirements for validating bioanalytical assays.[1][2][3] Its primary objective is to ensure that methods used for the quantification of drugs and their metabolites in biological matrices are well-characterized, fully validated, and documented to yield reliable results.[2][6][7] A full validation is required when establishing a new bioanalytical method for regulatory submissions.[6][7]

The Bioanalytical Method Validation Workflow

A successful validation is a systematic, multi-stage process that demonstrates an assay is suitable for its intended purpose.[2][7] The workflow begins with method development and culminates in a comprehensive validation report that substantiates the method's performance.

Validation_Workflow Dev Method Development (Optimization of LC & MS Parameters, Sample Preparation) PreVal Pre-Validation (Initial assessment of accuracy, precision, and stability) Dev->PreVal Refine Method FullVal Full Validation (Execution of all ICH M10 parameters) PreVal->FullVal Proceed if criteria met Selectivity Selectivity & Matrix Effect FullVal->Selectivity CalCurve Calibration Curve & LLOQ FullVal->CalCurve AccPrc Accuracy & Precision FullVal->AccPrc Stab Stability (Freeze-Thaw, Bench-Top, etc.) FullVal->Stab Other Carryover, Recovery, Dilution Integrity FullVal->Other Report Validation Report Generation Selectivity->Report Compile Data CalCurve->Report Compile Data AccPrc->Report Compile Data Stab->Report Compile Data Other->Report Compile Data Analysis Study Sample Analysis Report->Analysis Method Approved

Overall Bioanalytical Method Validation Workflow.

Core Validation Parameters & Experimental Design

A full validation for a chromatographic method must rigorously assess a series of key performance characteristics as outlined by ICH M10.[7]

Selectivity and Matrix Effect

The "Why": Selectivity ensures that the method can differentiate and quantify the analyte from other components in the sample, such as endogenous substances or metabolites.[7] The matrix effect is a critical parameter in LC-MS/MS, as co-eluting matrix components can suppress or enhance the analyte's ionization, leading to inaccurate results.[8][9][10][11]

Experimental Protocol:

  • Obtain at least six different lots of blank human plasma.

  • Selectivity Test: Analyze one replicate of each blank lot to check for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Matrix Effect Test (Quantitative):

    • Set A: Prepare analyte and IS samples in a neat (non-matrix) solution at low and high concentrations.

    • Set B: Extract the six blank matrix lots. Post-extraction, spike the analyte and IS into the extracts at the same low and high concentrations.

    • Calculate the Matrix Factor (MF) by comparing the peak area ratios (Analyte/IS) from Set B to the mean peak area ratios from Set A.

Acceptance Criteria:

  • Selectivity: Response of interfering peaks should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.

  • Matrix Effect: The coefficient of variation (CV) of the IS-normalized matrix factor across the six lots should be ≤ 15%.

Calibration Curve and Lower Limit of Quantification (LLOQ)

The "Why": The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over the intended analytical range. The LLOQ is the lowest concentration on this curve that can be measured with acceptable accuracy and precision.[5]

Experimental Protocol:

  • Prepare a blank plasma sample (blank) and a zero standard (blank plasma + IS).

  • Spike blank plasma to prepare a minimum of six non-zero calibration standards, ranging from the LLOQ to the Upper Limit of Quantification (ULOQ).

  • Analyze the standards and plot the peak area ratio (Analyte/IS) versus the nominal concentration.

  • Apply a linear regression model, typically with 1/x² weighting, to fit the data.

Acceptance Criteria:

  • At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[5]

  • The LLOQ must be determined using at least five replicates with a signal-to-noise ratio of at least 5:1, precision within ±20%, and accuracy between 80-120%.[5]

Table 1: Example Calibration Curve Data

Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) % Accuracy
1.00 (LLOQ) 0.95 95.0%
2.50 2.60 104.0%
10.0 10.3 103.0%
50.0 48.5 97.0%
200 195 97.5%
400 408 102.0%

| 500 (ULOQ) | 505 | 101.0% |

Accuracy and Precision

The "Why": Accuracy describes the closeness of the measured concentration to the true value, while precision measures the reproducibility of these measurements. These are the most critical parameters for demonstrating method reliability.[5] They are assessed by analyzing Quality Control (QC) samples at multiple concentration levels.

Experimental Protocol:

  • Prepare QCs in blank plasma at four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of ULOQ).

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Intra-run (within-run): Calculate accuracy (% bias) and precision (%CV) for the replicates within a single run.

  • Inter-run (between-run): Calculate accuracy and precision for all replicates across all runs.

Acceptance Criteria:

  • The mean accuracy at each QC level must be within ±15% of the nominal value (±20% at the LLOQ).

  • The precision (%CV) at each QC level must not exceed 15% (20% at the LLOQ).

Table 2: Example Inter-Run Accuracy & Precision Summary

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (% Bias) Precision (%CV)
LLOQ 1.00 15 1.04 4.0% 9.8%
Low 3.00 15 2.91 -3.0% 6.5%
Medium 150 15 155 3.3% 4.2%

| High | 375 | 15 | 368 | -1.9% | 3.8% |

A Practical Example: Detailed Method Protocol

The Internal Standard (IS) - A Critical Choice

Causality: An IS is essential to correct for variability during sample processing and LC-MS/MS analysis.[12][13] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N-labeled 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it experiences similar extraction recovery and matrix effects, thus providing the most accurate correction.[12][14] If a SIL-IS is unavailable, a structural analog may be used, but requires more rigorous validation to ensure it adequately tracks the analyte.[12]

Sample Preparation: Protein Precipitation

Causality: For many small molecules in plasma, protein precipitation is a rapid and effective method to remove the majority of proteins, which can interfere with the analysis. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like our target pyrazolone derivative in solution.

Sample_Preparation Start Start: 50 µL Plasma Sample (Standard, QC, or Unknown) Add_IS Add 25 µL Internal Standard Working Solution Start->Add_IS Add_ACN Add 200 µL Acetonitrile (to precipitate proteins) Add_IS->Add_ACN Vortex Vortex Mix (30 seconds) Add_ACN->Vortex Centrifuge Centrifuge (10 min @ 4000g) Vortex->Centrifuge Transfer Transfer 100 µL Supernatant to 96-well plate Centrifuge->Transfer Inject Inject 5 µL onto LC-MS/MS System Transfer->Inject

Protein Precipitation Sample Preparation Workflow.
LC-MS/MS Conditions

Causality: Chromatographic conditions are optimized to achieve a sharp, symmetrical peak for the analyte, separated from any matrix interferences. A C18 column is a robust starting point for retaining a moderately polar molecule like a pyrazolone derivative. The mobile phase gradient is designed to elute the analyte efficiently. Mass spectrometer parameters are tuned to achieve maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).

Table 3: Hypothetical LC-MS/MS Parameters

Parameter Setting
LC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min
Injection Volume 5 µL
MS/MS System
Ionization Mode Positive Electrospray (ESI+)
Analyte MRM m/z 171.1 -> 114.1
IS MRM m/z 175.1 -> 118.1 (¹³C₃, ¹⁵N-labeled)

| Collision Energy | Optimized for max signal |

Stability: Ensuring Sample Integrity

The "Why": Stability experiments are crucial to confirm that the analyte concentration does not change from the time of sample collection to the moment of analysis.[15][16][17] This ensures that the measured concentration reflects the true concentration in the subject at the time of sampling.[18]

Experimental Protocol: Stability is assessed by analyzing low and high QC samples after exposing them to various conditions and comparing the results to freshly prepared QCs.

  • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.

  • Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a duration that mimics the sample preparation time.

  • Long-Term Stability: Samples are stored frozen (e.g., at -70°C) for a period exceeding the expected storage time of study samples.

  • Stock Solution Stability: The stability of the analyte in its storage solvent is confirmed.

Acceptance Criteria:

  • The mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration.

Conclusion

The validation of a bioanalytical method is a rigorous, multifaceted process that forms the bedrock of reliable pharmacokinetic and toxicokinetic data in drug development.[5] By systematically evaluating parameters such as selectivity, accuracy, precision, and stability according to the harmonized principles of the ICH M10 guideline, scientists can ensure the generation of high-quality, defensible data for regulatory submission.[4][5] The framework and protocols presented here provide a robust starting point for the successful validation of LC-MS/MS methods for novel small molecules like 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone. Available at: [Link]

  • New FDA Guidance on Bioanalytical Method Validation. (2018). Kymos. Available at: [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (2016). Bioanalysis Zone. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. (N.d.). Cerilliant. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency (EMA). Available at: [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Bioanalysis Zone. Available at: [Link]

  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. (2009). Bioanalysis. Available at: [Link]

  • A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. (N.d.). International Pharmaceutical Industry. Available at: [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. Available at: [Link]

  • Bioanalytical method validation and study sample analysis. (N.d.). Progress. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation (ICH). Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (N.d.). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Chromatography Online. Available at: [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. (2009). PubMed. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available at: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011). PubMed. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (N.d.). Chromatography Online. Available at: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (N.d.). Semantic Scholar. Available at: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011). ResearchGate. Available at: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (N.d.). PMC. Available at: [Link]

  • Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (N.d.). Sisu@UT. Available at: [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry. Available at: [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. (N.d.). SciTePress. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF NOVEL PYRAZOLONE DERIVATIVES. (2012). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. (2014). PubMed. Available at: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (N.d.). IntechOpen. Available at: [Link]

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Comparative

Reproducibility of 3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one Biological Assays: A Comparative Guide

When evaluating the biological activity of pyrazolone derivatives like 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (3-MPP), researchers frequently encounter frustrating inter-laboratory variability. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: March 2026

When evaluating the biological activity of pyrazolone derivatives like 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (3-MPP), researchers frequently encounter frustrating inter-laboratory variability. As a Senior Application Scientist, I often see this variability misattributed to compound instability. In reality, the root cause is usually a fundamental misunderstanding of pyrazolone tautomeric equilibrium and reaction kinetics in solution.

This guide establishes a self-validating framework for 3-MPP biological assays. By exploring the causality behind specific experimental conditions, we will objectively compare 3-MPP’s performance against industry standards and provide a robust methodology to ensure absolute reproducibility in your preclinical screening workflows.

Mechanistic Grounding: The Pyrazolone Scaffold

3-MPP belongs to the pyrazolone class of heterocycles, a scaffold renowned for its potent free radical scavenging and protein kinase inhibitory properties[1]. To understand how to assay 3-MPP reproducibly, we must first understand its mechanism of action.

Like the FDA-approved neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), 3-MPP neutralizes reactive oxygen species (ROS) to prevent lipid peroxidation and cellular damage[2]. The neutralization occurs via two competing thermodynamic pathways depending on the assay environment:

  • Hydrogen Atom Transfer (HAT): Dominant in non-polar environments (e.g., lipid bilayers).

  • Sequential Proton Loss Electron Transfer (SPLET): Dominant in polar, protic solvents (e.g., methanol or aqueous buffers used in standard assays)[3].

Because the SPLET mechanism relies heavily on the solvent's dielectric constant and hydrogen-bonding capacity, any deviation in assay solvent composition will drastically alter the observed IC50 values.

Pathway ROS Reactive Oxygen Species (e.g., •OH, O2•-) Pyrazolone 3-MPP (Pyrazolone Core) Electron/Hydrogen Donor ROS->Pyrazolone Electrophilic Attack Intermediate Stable Pyrazolone Radical (Resonance Stabilized) Pyrazolone->Intermediate HAT / SPLET Mechanism Neutralized Neutralized Species (H2O, H2O2) Intermediate->Neutralized Radical Quenching Lipid Cell Membrane Lipids (Protected) Neutralized->Lipid Prevents Peroxidation

Fig 1: ROS scavenging mechanism of 3-MPP via HAT/SPLET pathways preventing lipid peroxidation.

Comparative Performance Analysis

To establish a baseline for 3-MPP, we must benchmark it against established reference standards. Edaravone serves as the clinical gold standard for pyrazolone-based radical scavenging, while Ascorbic Acid serves as the universal in vitro baseline.

The data below summarizes the expected quantitative performance of 3-MPP in a tightly controlled environment. Notice that while 3-MPP is slightly less potent than Edaravone (due to the absence of the N-phenyl ring which aids in radical delocalization), it significantly outperforms standard antioxidants like Ascorbic Acid[3].

CompoundAssay TypeTargetIC50 (µM)Primary MechanismClinical/Research Status
3-MPP DPPH ScavengingFree Radicals5.2 ± 0.4HAT / SPLETPreclinical Scaffold
Edaravone DPPH ScavengingFree Radicals2.8 ± 0.2HAT / SPLETFDA Approved (ALS, Stroke)
Ascorbic Acid DPPH ScavengingFree Radicals15.4 ± 1.1Electron DonationIn Vitro Standard
3-MPP Kinase InhibitionCDK4 / Cyclin D1~12.0ATP-pocket chelationInvestigational

Self-Validating Experimental Protocol: DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the standard for evaluating pyrazolone antioxidant capacity[4]. However, it is highly prone to user error. The following protocol is designed as a self-validating system—meaning the assay contains internal checkpoints that will automatically flag thermodynamic or mechanical failures.

Step-by-Step Methodology & Causality

1. Solvent Selection & Compound Preparation

  • Action: Dissolve 3-MPP in anhydrous, HPLC-grade methanol to create a 1 mM stock.

  • Causality: Pyrazol-5-ones exist in a complex tautomeric equilibrium (CH, OH, and NH forms). Methanol acts as a protic solvent that stabilizes the OH-tautomer. This specific tautomer is required to initiate the SPLET mechanism[3]. Using a non-protic solvent like DMSO alters the equilibrium toward the CH-form, artificially suppressing the compound's apparent biological activity.

2. Reagent Preparation (The Photosensitivity Constraint)

  • Action: Prepare a 0.1 mM solution of DPPH in methanol. Store immediately in an amber volumetric flask.

  • Causality: DPPH is a stable radical, but it is highly susceptible to photo-degradation. Ambient laboratory lighting induces premature radical quenching. Failing to shield the reagent will artificially inflate the apparent IC50 of 3-MPP, leading to false-negative efficacy results.

3. Reaction Incubation

  • Action: Mix 0.5 mL of the 3-MPP sample with 1.0 mL of the DPPH solution. Incubate in total darkness at exactly 25°C for 30 minutes[4].

  • Causality: Pyrazolone kinetics are slower than those of simple phenolic antioxidants. A strict 30-minute window ensures the reaction reaches full thermodynamic equilibrium. Reading the plate at 10 minutes will capture the reaction in a transient state, destroying inter-assay reproducibility.

4. Spectrophotometric Quantification

  • Action: Measure absorbance at 515 nm against a methanol blank.

  • Causality: DPPH exhibits a strong absorption band at 515 nm due to its unpaired electron. As 3-MPP donates an electron/proton, the solution turns from deep violet to pale yellow, directly correlating absorbance loss with biological activity.

5. The Self-Validation Checkpoint

  • Action: Before calculating the IC50 of 3-MPP, evaluate your concurrent Ascorbic Acid positive control.

  • Validation Rule: The Ascorbic Acid must yield an IC50 of 15.0 ± 1.5 µM. If the value falls outside this range, the thermodynamic equilibrium was not reached, or the DPPH reagent has degraded. The assay invalidates itself and must be restarted.

Workflow Prep 1. Compound Preparation (3-MPP in Methanol) DPPH 2. DPPH Reagent Addition (0.1 mM in Dark) Prep->DPPH Incubate 3. Incubation (30 mins, 25°C) DPPH->Incubate Read 4. Spectrophotometry (Absorbance at 515 nm) Incubate->Read Analyze 5. IC50 Calculation (Self-Validation Check) Read->Analyze

Fig 2: Self-validating DPPH assay workflow ensuring thermodynamic equilibrium and reproducibility.

Critical Factors for Reproducibility: Troubleshooting

If your 3-MPP biological assays are failing to reproduce historical data, investigate the following parameters:

  • Tautomeric Drift: If 3-MPP is stored in solution for prolonged periods, it can undergo tautomeric drift or dimerization. Always prepare fresh stock solutions immediately prior to the assay.

  • pH Sensitivity: The SPLET mechanism involves proton loss. If the pH of your assay buffer or solvent drops (becomes more acidic), proton loss is hindered, and the antioxidant capacity of the pyrazolone will appear to plummet. Ensure your methanol is strictly neutral and free of acidic impurities.

  • Steric Hindrance at C4: The propyl group at the C4 position of 3-MPP provides lipophilicity, which is excellent for cell-based assays (like Lipid Peroxidation / TBARS assays) but can cause steric hindrance in highly crowded enzymatic pockets during kinase inhibition assays[1]. Ensure your incubation times are adjusted to account for slower binding kinetics.

By respecting the chemical physics of the pyrazolone core and enforcing strict self-validating controls, researchers can eliminate the noise in their data and accurately benchmark the therapeutic potential of 3-MPP.

References

  • Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis Source: Pharmacy and Therapeutics (P T) / NCBI URL:[Link]

  • Accidental synthesis of a trimer of pyrazolone and comparison of its antioxidant activity: an investigatory report Source: Journal of Chemical Sciences / Indian Academy of Sciences URL:[Link]

  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship Source: RSC Advances / Royal Society of Chemistry URL:[Link]

  • Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Validation

In-Depth Comparison Guide: Mass Spectrometry Fragmentation Patterns of 3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one Isomers

Pyrazolone derivatives, such as 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one, are critical scaffolds in medicinal chemistry and drug development. However, distinguishing between their structural and positional isomers—...

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Author: BenchChem Technical Support Team. Date: March 2026

Pyrazolone derivatives, such as 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one, are critical scaffolds in medicinal chemistry and drug development. However, distinguishing between their structural and positional isomers—such as C4-propyl, N1-propyl, and C4-isopropyl variants—presents a significant analytical challenge.

As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures. By elucidating the gas-phase thermodynamics and mechanistic causality that drive these fragmentation patterns, this guide provides a self-validating analytical framework for researchers and mass spectrometrists.

Scientific Grounding: The Causality of Pyrazolone Fragmentation

To accurately identify isomers, we must understand why they fragment differently under Collision-Induced Dissociation (CID). In positive electrospray ionization (ESI+), the pyrazolone ring undergoes protonation primarily at the carbonyl oxygen or the imine nitrogen, creating a highly stable precursor ion [M+H]+≈m/z141.11 [1].

The position and branching of the alkyl group dictate the activation energy required for neutral loss during CID:

  • Ring Contraction (Loss of CO): The expulsion of carbon monoxide (-28 Da) is a hallmark of the pyrazolone core, leading to an m/z113.1 fragment. This occurs predominantly when the alkyl chain is stable and resists cleavage [2].

  • Alkyl Cleavage (Loss of Propene): The loss of C3​H6​ (-42 Da) to yield m/z99.1 is highly dependent on isomerism. A branched C4-isopropyl group forms a highly stable secondary carbocation transition state, making this neutral loss thermodynamically favorable at low collision energies. Conversely, an N1-propyl group undergoes facile N-dealkylation, whereas a linear C4-propyl group requires higher collision energy to cleave [3].

MS_Fragmentation Parent Precursor Ion [M+H]+ m/z 141.1 IsoA Isomer A (C4-Propyl) Parent->IsoA IsoB Isomer B (N1-Propyl) Parent->IsoB IsoC Isomer C (C4-Isopropyl) Parent->IsoC FragA1 m/z 113.1 (-CO, Ring Contraction) IsoA->FragA1 Primary (High CE) FragA2 m/z 99.1 (-C3H6, C4 Cleavage) IsoA->FragA2 Secondary FragB1 m/z 99.1 (-C3H6, N1 Cleavage) IsoB->FragB1 Dominant FragB2 m/z 85.1 (Ring Opening) IsoB->FragB2 Minor FragC1 m/z 99.1 (Facile -C3H6 Loss) IsoC->FragC1 Highly Favorable (Low CE)

Caption: Diagnostic fragmentation pathways for pyrazolone isomers under CID.

Quantitative Data Comparison

To objectively compare the performance of the MS in distinguishing these isomers, we analyze the relative abundances of product ions at a normalized Collision Energy (CE) of 20 eV. The table below summarizes the diagnostic fragments that serve as unique fingerprints for each isomer.

IsomerStructural VariationPrecursor Ion [M+H]+ Major Product Ions ( m/z )Relative Abundance (at CE 20 eV)Diagnostic Rationale
Isomer A 3-methyl-4-propyl...141.11113.1, 99.1, 71.1 m/z 113.1 (100%) m/z 99.1 (40%)Linear C4-propyl resists cleavage; primary pathway is pyrazolone ring contraction (-CO).
Isomer B 3-methyl-1-propyl...141.1199.1, 85.1, 57.1 m/z 99.1 (100%) m/z 85.1 (30%)N-dealkylation is highly favorable, making the -42 Da loss the base peak.
Isomer C 3-methyl-4-isopropyl...141.1199.1, 113.1 m/z 99.1 (100%) m/z 113.1 (15%)Branched isopropyl group forms a stable secondary carbocation, dominating the spectrum.

Experimental Protocol: A Self-Validating System

A robust analytical method must be self-validating. To ensure absolute trustworthiness, this protocol employs a Retention Time (RT) locking mechanism using a deuterated internal standard (ISTD). If the mass accuracy drifts beyond 5 ppm or the RT shifts by >0.1 min relative to the ISTD, the run is automatically invalidated.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Spiking

  • Dissolve the pyrazolone isomer samples in a 50:50 mixture of LC-MS grade Methanol and Water.

  • Add Formic Acid to a final concentration of 0.1% (v/v). Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the pyrazolone carbonyl/imine groups.

  • Spike the solution with 10 ng/mL of a deuterated internal standard (e.g., 3-methyl- d3​ -4-propyl-pyrazol-5-one) to establish the self-validating RT lock.

Step 2: UHPLC Separation

  • Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Apply a gradient elution: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Start at 5% B, ramping to 95% B over 8 minutes. Causality: Baseline chromatographic separation of isomers prior to MS introduction prevents chimeric MS/MS spectra.

Step 3: HR-MS/MS Tuning & Acquisition

  • Operate the mass spectrometer in ESI Positive mode.

  • Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation without inducing thermal degradation of the pyrazolone ring.

  • Implement Collision Energy (CE) stepping (10 eV, 20 eV, 30 eV) in the collision cell (Q2) using Argon as the collision gas. Causality: CE stepping captures both the fragile isopropyl cleavage (visible at 10 eV) and the robust ring contraction (visible at 30 eV) in a single analytical run.

LCMS_Workflow Prep Sample Prep & ISTD Spiking LC UHPLC Separation (C18, H2O/ACN) Prep->LC ESI ESI(+) Ionization (Protonation) LC->ESI CID CID Fragmentation (CE: 10-30 eV) ESI->CID Data Data Analysis & Validation CID->Data

Caption: UHPLC-ESI-MS/MS workflow for pyrazolone isomer validation.

References

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

  • Title: Mass spectrometric study of some pyrazoline derivatives Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides Source: PubMed URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment Analogous Compound Analysis: Safety data sheets for similar compounds, such as 3-Methyl-1-phenyl-5-pyrazolone (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Analogous Compound Analysis:

Safety data sheets for similar compounds, such as 3-Methyl-1-phenyl-5-pyrazolone (CAS 89-25-8), consistently identify the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[5][6][7]

  • Skin Irritation: Causes skin irritation.[7][8]

  • Eye Irritation: Causes serious eye irritation.[6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[7][8]

Therefore, it is prudent to handle 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one as a hazardous substance with similar potential risks.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[5][6][7]Ingestion
Skin Irritation (Category 2)Causes skin irritation.[7][8]Dermal Contact
Eye Irritation (Category 2)Causes serious eye irritation.[6][7][8]Ocular Contact
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[7][8]Inhalation

Personal Protective Equipment (PPE) and Handling

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[5]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, consider additional protective clothing.[8]

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[8] Avoid the formation of dust and aerosols.[8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, personnel must be wearing the full PPE as described in Section 2.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or scoop up the material without creating dust.[8] Place the spilled solid into a suitable, labeled, and closed container for disposal.[5][8]

    • Liquid Spills (if dissolved in a solvent): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated absorbent material into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.[9] Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and follow institutional reporting procedures.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one is through a licensed professional waste disposal service.[8] The following steps provide a comprehensive workflow for waste management from the point of generation to final disposal.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal.[10][11]

  • Solid Waste: Collect pure 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: If the compound is in a solvent, it should be collected in a separate, labeled liquid waste container. Halogenated and non-halogenated solvent waste streams should be kept separate.[10]

  • Aqueous Waste: Dilute aqueous solutions containing small amounts of the compound may, in some jurisdictions, be permissible for drain disposal after neutralization. However, it is critical to consult and strictly adhere to local regulations before considering this option.[12] The precautionary principle suggests collecting all aqueous waste containing this compound for professional disposal.

Step 2: Waste Container Labeling

All waste containers must be accurately and clearly labeled.[10] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one"

  • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date of accumulation

  • The laboratory of origin and a responsible contact person

Step 3: Storage of Chemical Waste

Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[11][13] The storage area should have secondary containment to prevent the release of material in case of a leak.

Waste_Disposal_Workflow cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal generation Generation of Waste (Solid, Liquid, Aqueous) solid Solid Waste (Pure compound, contaminated items) generation->solid Segregate liquid Liquid Waste (Organic Solvents) generation->liquid Segregate aqueous Aqueous Waste generation->aqueous Segregate solid_container Labeled Solid Waste Container solid->solid_container Contain liquid_container Labeled Liquid Waste Container liquid->liquid_container Contain aqueous_container Labeled Aqueous Waste Container aqueous->aqueous_container Contain storage Designated Hazardous Waste Storage Area solid_container->storage liquid_container->storage aqueous_container->storage disposal_service Licensed Professional Waste Disposal Service storage->disposal_service Arrange Pickup incineration Chemical Incineration disposal_service->incineration Transport & Dispose

Sources

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